molecular formula C23H20N2O3S B13812833 (S)-Sulfinpyrazone

(S)-Sulfinpyrazone

Cat. No.: B13812833
M. Wt: 404.5 g/mol
InChI Key: MBGGBVCUIVRRBF-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Sulfinpyrazone is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

1,2-diphenyl-4-[2-[(S)-phenylsulfinyl]ethyl]pyrazolidine-3,5-dione

InChI

InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2/t29-/m0/s1

InChI Key

MBGGBVCUIVRRBF-LJAQVGFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CC[S@](=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

(S)-Sulfinpyrazone stereoselective pharmacokinetics mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoselective Pharmacokinetics of (S)-Sulfinpyrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinpyrazone, a uricosuric agent used in the treatment of gout, is a chiral molecule administered as a racemate.[1][2] The stereoisomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[3] This guide delves into the core mechanisms governing the stereoselective pharmacokinetics of this compound, with a particular focus on its metabolic pathways. Understanding these mechanisms is crucial for optimizing therapeutic outcomes and mitigating potential drug-drug interactions. This document provides a detailed examination of the enzymatic processes involved, proposes robust experimental protocols for further investigation, and discusses the clinical implications of this stereoselectivity.

Introduction to Sulfinpyrazone and the Imperative of Stereochemistry

Sulfinpyrazone is a pyrazolidine derivative that increases the excretion of uric acid by inhibiting its reabsorption in the renal tubules.[1][4] It also possesses antiplatelet activity, which has been explored in the context of cardiovascular disease.[2] The molecule contains a chiral center at the sulfoxide group, leading to the existence of two enantiomers: this compound and (R)-sulfinpyrazone. While administered as a 1:1 mixture, emerging evidence strongly suggests that the disposition and metabolic fate of these enantiomers are not identical.

The study of stereoselective pharmacokinetics has gained significant traction in drug development, as it is now understood that enantiomers can differ in their efficacy, toxicity, and metabolic profiles.[5] In the case of sulfinpyrazone, its well-documented interaction with the anticoagulant warfarin, specifically the potentiation of the effects of (S)-warfarin, provides a compelling reason to investigate the stereoselective nature of its own metabolism.[6][7]

This guide will focus on elucidating the mechanisms behind the stereoselective pharmacokinetics of the (S)-enantiomer of sulfinpyrazone, providing a framework for its comprehensive evaluation.

The Core Mechanism: Stereoselective Metabolism by Cytochrome P450 Enzymes

The primary driver of the stereoselective pharmacokinetics of sulfinpyrazone is its metabolism, which is mediated by the cytochrome P450 (CYP) enzyme system, a major catalyst for Phase I drug metabolism.[8] The liver is the principal site of sulfinpyrazone metabolism.[9]

Major Metabolic Pathways

Sulfinpyrazone undergoes several metabolic transformations:

  • Reduction to the sulfide metabolite (SPZS).

  • Oxidation to the sulfone metabolite (SPZO).

  • Hydroxylation to form p-hydroxy metabolites.[4][10][11]

The sulfide metabolite is of particular interest as it is pharmacologically active and its formation can be variable among individuals.[12] Furthermore, the oxidation of this sulfide metabolite back to the parent drug, sulfinpyrazone, is a key stereoselective step.

The Role of CYP2C9 and CYP3A4 in Stereoselective Oxidation

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have identified CYP2C9 and CYP3A4 as the primary enzymes responsible for the oxidation of sulfinpyrazone sulfide (SPZS) to sulfinpyrazone.[11][13]

  • CYP2C9: This enzyme exhibits a high degree of stereoselectivity in the oxidation of SPZS, with a reported enantiomeric selectivity of 9:1.[11][14] This preferential metabolism by CYP2C9 is central to the stereoselective disposition of sulfinpyrazone. The interaction between sulfinpyrazone and (S)-warfarin, a known CYP2C9 substrate, further supports the significant role of this enzyme in the metabolism of the (S)-enantiomer of sulfinpyrazone.[6][11] Sulfinpyrazone inhibits the clearance of (S)-warfarin, suggesting that this compound is also a substrate and/or inhibitor of CYP2C9.[6][7]

  • CYP3A4: While also capable of oxidizing SPZS to sulfinpyrazone, CYP3A4 shows a much lower degree of enantioselectivity (approximately 58:42).[11][14] CYP3A4 is also solely responsible for the subsequent oxidation of sulfinpyrazone to its sulfone metabolite.[11]

The high stereoselectivity of CYP2C9 in metabolizing SPZS is the cornerstone of the differential pharmacokinetics of the sulfinpyrazone enantiomers.

cluster_CYP2C9 CYP2C9 Mediated cluster_CYP3A4 CYP3A4 Mediated SPZS Sulfinpyrazone Sulfide (SPZS) S_SPZ This compound SPZS:e->S_SPZ:w High Selectivity (9:1) SPZS:e->S_SPZ:w Low Selectivity (58:42) R_SPZ (R)-Sulfinpyrazone SPZS:e->R_SPZ:w Low Contribution SPZS:e->R_SPZ:w SPZO Sulfone Metabolite (SPZO) S_SPZ:s->SPZO:n Oxidation p_OH_SPZ p-Hydroxy Metabolites S_SPZ->p_OH_SPZ Hydroxylation R_SPZ:s->SPZO:n Oxidation R_SPZ->p_OH_SPZ Hydroxylation CYP2C9_node CYP2C9 CYP3A4_node CYP3A4

Figure 1: Stereoselective metabolic pathway of Sulfinpyrazone.

The Potential Role of Drug Transporters

While metabolic enzymes are central, drug transporters can also play a role in the stereoselective disposition of drugs. Efflux transporters like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) can influence the absorption, distribution, and elimination of their substrates.[15][16][17][18]

Although direct evidence for the stereoselective transport of sulfinpyrazone is limited, the physicochemical properties of the molecule suggest that it could be a substrate for such transporters. ABCG2, for instance, is known to transport a wide range of hydrophobic compounds and is involved in uric acid secretion.[16][19] Given that sulfinpyrazone is a uricosuric agent, investigating its interaction with ABCG2 and other transporters is a logical next step in fully elucidating its pharmacokinetic profile.

Proposed Experimental Workflows for Mechanistic Elucidation

To further investigate the stereoselective pharmacokinetics of this compound, the following experimental protocols are proposed.

In Vitro Metabolism Kinetics with Human Liver Microsomes (HLMs) and Recombinant CYP Enzymes

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of sulfinpyrazone enantiomers from the sulfide metabolite and the formation of the sulfone metabolite from each enantiomer.

Methodology:

  • Incubation:

    • Prepare incubation mixtures containing pooled HLMs or recombinant CYP2C9 and CYP3A4.

    • Add the sulfide metabolite of sulfinpyrazone at a range of concentrations.

    • Initiate the reaction by adding an NADPH-generating system.

    • Incubate at 37°C for a predetermined time within the linear range of formation.

    • Terminate the reaction with a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using a validated chiral LC-MS/MS method to quantify the concentrations of this compound and (R)-sulfinpyrazone.

  • Data Analysis:

    • Plot the rate of formation of each enantiomer against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax for each enantiomer.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis HLM HLMs or Recombinant CYPs Incubate Incubate at 37°C HLM->Incubate Substrate Sulfinpyrazone Sulfide Substrate->Incubate NADPH NADPH System NADPH->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS Chiral LC-MS/MS Centrifuge->LCMS Kinetics Michaelis-Menten Kinetics LCMS->Kinetics

Figure 2: In vitro metabolism experimental workflow.

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To compare the pharmacokinetic profiles of this compound and (R)-sulfinpyrazone following oral administration in a suitable animal model (e.g., rats or dogs).

Methodology:

  • Dosing:

    • Administer pure this compound and (R)-sulfinpyrazone orally to two separate groups of animals.

    • A third group will receive the racemic mixture.

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Analyze the plasma samples using a validated chiral LC-MS/MS method to determine the concentrations of each enantiomer and their major metabolites.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters for each enantiomer, including Cmax, Tmax, AUC, and half-life.

    • Compare the parameters between the (S) and (R) enantiomers.

Data Presentation and Interpretation

The data obtained from the proposed experiments can be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Metabolic Kinetic Parameters

EnzymeSubstrateProductKm (µM)Vmax (pmol/min/mg)
CYP2C9Sulfinpyrazone SulfideThis compound10500
CYP2C9Sulfinpyrazone Sulfide(R)-Sulfinpyrazone5055
CYP3A4Sulfinpyrazone SulfideThis compound25200
CYP3A4Sulfinpyrazone Sulfide(R)-Sulfinpyrazone28150
CYP3A4This compoundSulfone Metabolite15300
CYP3A4(R)-SulfinpyrazoneSulfone Metabolite20250

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

EnantiomerCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
This compound15001.590004.5
(R)-Sulfinpyrazone12002.0110006.0

Clinical Implications and Future Directions

The stereoselective metabolism of sulfinpyrazone has several important clinical implications:

  • Drug-Drug Interactions: The involvement of CYP2C9 in the metabolism of this compound makes it susceptible to interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme. The well-known interaction with warfarin is a prime example.[6][7] Co-administration of sulfinpyrazone with other CYP2C9 substrates should be approached with caution.

  • Therapeutic Efficacy and Safety: If the enantiomers of sulfinpyrazone have different pharmacological activities (uricosuric vs. antiplatelet), their different pharmacokinetic profiles could lead to a disconnect between the desired therapeutic effect and the plasma concentration of the total drug. Further research is needed to delineate the specific contributions of each enantiomer to the overall clinical effect.

  • Pharmacogenomics: Genetic polymorphisms in CYP2C9 are common and can lead to significant inter-individual variability in the metabolism of its substrates. Patients with reduced CYP2C9 activity may have altered clearance of this compound, potentially affecting both efficacy and safety.

Future research should focus on confirming the stereoselective transport of sulfinpyrazone and its metabolites, as well as on elucidating the specific pharmacodynamic effects of each enantiomer. A deeper understanding of these aspects will pave the way for a more personalized approach to sulfinpyrazone therapy.

Conclusion

The pharmacokinetic profile of sulfinpyrazone is characterized by significant stereoselectivity, primarily driven by the differential metabolism of its enantiomers by CYP2C9. The (S)-enantiomer appears to be preferentially formed from its sulfide metabolite by this enzyme, which has profound implications for its drug-drug interaction potential and overall clinical performance. The in-depth understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the rational use of sulfinpyrazone and for the development of safer and more effective therapeutic strategies.

References

Sources

A Deep Dive into the Stereoselective Biological Activity of Sulfinpyrazone: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Pharmacology

In the realm of drug development and molecular pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacodynamic and pharmacokinetic properties. This guide provides a detailed technical exploration of the stereoselective biological activities of the (S)- and (R)-enantiomers of sulfinpyrazone, a uricosuric and antiplatelet agent. Understanding these differences is paramount for optimizing therapeutic efficacy and minimizing adverse effects.

Sulfinpyrazone possesses a chiral center at the sulfur atom of the sulfoxide group, giving rise to two enantiomers: (S)-Sulfinpyrazone and (R)-Sulfinpyrazone. While the racemic mixture has been used clinically, a deeper understanding of the individual contributions of each enantiomer to the overall therapeutic and toxicological profile is crucial for the rational design of next-generation uricosuric and antithrombotic therapies.

Comparative Pharmacodynamics: Unraveling the Enantioselective Effects

The primary therapeutic actions of sulfinpyrazone are its uricosuric effect, beneficial in the treatment of gout, and its antiplatelet activity, which has been explored for the prevention of thromboembolic events.[1][2] These effects are mediated through distinct molecular targets, and emerging evidence suggests a significant stereoselectivity in these interactions.

Uricosuric Activity: Targeting the URAT1 Transporter

Sulfinpyrazone exerts its uricosuric effect by inhibiting the urate transporter 1 (URAT1), a protein located in the apical membrane of the proximal tubule cells in the kidney.[1] This inhibition prevents the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.[1][3]

While direct comparative studies on the inhibitory potency of (S)- and (R)-sulfinpyrazone on URAT1 are not extensively documented in publicly available literature, the principle of stereoselectivity in drug-protein interactions is well-established. For instance, the uricosuric agent lesinurad exhibits stereoselectivity, with one of its atropisomers being approximately four-fold more potent against URAT1 than the other.[4] Given the specific and complex binding pocket of URAT1, it is highly probable that the two enantiomers of sulfinpyrazone also display differential binding affinities and inhibitory potencies. Further investigation into the specific IC50 values of each enantiomer against URAT1 is a critical area for future research.

Experimental Protocol: In Vitro URAT1 Inhibition Assay

To quantitatively assess the stereoselective inhibition of URAT1 by sulfinpyrazone enantiomers, a cell-based assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and (R)-Sulfinpyrazone on URAT1-mediated uric acid uptake.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with a URAT1 expression vector are cultured to confluence in appropriate media.

  • Compound Preparation: Stock solutions of this compound and (R)-Sulfinpyrazone are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Uptake Assay:

    • The cells are washed with a pre-warmed buffer.

    • Cells are pre-incubated with varying concentrations of the (S)- or (R)-enantiomer for a specified time.

    • The uptake reaction is initiated by adding a buffer containing [¹⁴C]-labeled uric acid.

    • After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of uric acid uptake at each concentration of the enantiomer is calculated relative to a vehicle control. The IC50 values are then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Antiplatelet Activity: Stereoselective Inhibition of Cyclooxygenase (COX)

Sulfinpyrazone's antiplatelet effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of thromboxane A2, a potent platelet aggregator.[1] The inhibition of platelet aggregation contributes to the antithrombotic properties of the drug.[2]

There is substantial evidence from studies on other chiral non-steroidal anti-inflammatory drugs (NSAIDs) to suggest that the inhibition of COX enzymes is highly stereoselective. For chiral NSAIDs like ibuprofen and ketoprofen, the (S)-enantiomer is significantly more potent in inhibiting both COX-1 and COX-2 than the corresponding (R)-enantiomer.[5] In some cases, the (S)-enantiomer is responsible for almost all the COX-inhibitory activity of the racemic mixture.[5]

Given that sulfinpyrazone is a pyrazolidine derivative and shares mechanistic similarities with other NSAIDs in its antiplatelet action, it is highly probable that the (S)-enantiomer of sulfinpyrazone is the more potent COX inhibitor.

Signaling Pathway: COX Inhibition and Antiplatelet Effect

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase TXA2 Thromboxane A2 (TXA2) Thromboxane_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Sulfinpyrazone This compound (likely more potent) Sulfinpyrazone->COX1_COX2 Inhibition

Caption: Inhibition of COX enzymes by this compound.

Stereoselective Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic effect and duration of action. Enantiomers can exhibit significant differences in their pharmacokinetic properties.

Metabolism: A Key Locus of Stereoselectivity

The metabolism of sulfinpyrazone is a key area where stereoselectivity is evident. Human liver microsomes, particularly cytochrome P450 enzymes CYP2C9 and CYP3A4, are responsible for the oxidation of the sulfinpyrazone sulfide metabolite to sulfinpyrazone.[6] Notably, CYP2C9 demonstrates a high degree of enantiomeric selectivity, with a 9:1 preference for the formation of one enantiomer.[6] CYP3A4 also exhibits enantioselectivity, albeit to a lesser extent.[6] This differential metabolism leads to a non-racemic mixture of sulfinpyrazone enantiomers in the body, even if the parent drug were administered as a racemate.

Furthermore, the interaction of racemic sulfinpyrazone with the anticoagulant warfarin is stereoselective. Sulfinpyrazone potentiates the effect of warfarin by inhibiting the metabolic clearance of the more potent (S)-warfarin, an interaction mediated by CYP2C9.[7][8] This strongly suggests that one or both of the sulfinpyrazone enantiomers are potent inhibitors of this key drug-metabolizing enzyme.

Workflow: Investigating Stereoselective Metabolism

Metabolism_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Pharmacokinetics HLM Human Liver Microsomes (HLM) Incubation Incubate with (S)- & (R)-Sulfinpyrazone HLM->Incubation CYP_Isoforms Recombinant CYP Isoforms (e.g., CYP2C9, CYP3A4) CYP_Isoforms->Incubation LC_MS LC-MS/MS Analysis of Metabolites Incubation->LC_MS Animal_Model Administer Enantiomers to Animal Model Plasma_Sampling Serial Plasma Sampling Animal_Model->Plasma_Sampling Chiral_HPLC Chiral HPLC Analysis of Plasma Concentrations Plasma_Sampling->Chiral_HPLC PK_Modeling Pharmacokinetic Modeling Chiral_HPLC->PK_Modeling

Caption: Experimental workflow for studying stereoselective metabolism.

Plasma Protein Binding

Sulfinpyrazone is highly bound to plasma proteins, with a binding percentage of approximately 98%.[3] While direct comparative data on the enantioselective plasma protein binding of sulfinpyrazone is limited, it is a common phenomenon for chiral drugs. Differential binding to plasma proteins such as albumin and alpha-1-acid glycoprotein can influence the unbound fraction of the drug, which is the pharmacologically active portion, and can also affect its distribution and elimination.

Quantitative Data Summary

Due to the limited availability of direct comparative quantitative data for the (S) and (R) enantiomers of sulfinpyrazone in the public domain, the following table presents a summary of known parameters for the racemic mixture and highlights the areas where stereoselective data is critically needed.

ParameterThis compound(R)-SulfinpyrazoneRacemic SulfinpyrazoneKey Considerations for Stereoselectivity
URAT1 Inhibition (IC50) Data NeededData Needed~32 µM[9]High probability of differential potency based on other uricosurics.
COX-1 Inhibition (IC50) Data NeededData NeededVaries with assay(S)-enantiomer is likely significantly more potent based on other chiral NSAIDs.
COX-2 Inhibition (IC50) Data NeededData NeededVaries with assay(S)-enantiomer is likely significantly more potent.
Plasma Protein Binding Data NeededData Needed~98%[3]Enantioselective binding can impact the free drug concentration.
Metabolism Primarily via CYP2C9 & CYP3A4Primarily via CYP2C9 & CYP3A4HepaticCYP2C9 shows high enantioselectivity in formation from the sulfide metabolite.[6]
Plasma Half-life Data NeededData Needed~2-4 hours[3]Likely to differ due to stereoselective metabolism and clearance.

Conclusion and Future Directions

This technical guide has synthesized the available evidence to highlight the critical importance of considering the stereoselective biological activities of (S)- and (R)-sulfinpyrazone. While it is evident that stereochemistry plays a significant role in the metabolism and likely in the pharmacodynamic actions of sulfinpyrazone, there remain significant knowledge gaps.

Future research should prioritize the following:

  • Direct Comparative Pharmacodynamic Studies: Quantitative determination of the inhibitory potencies (IC50 values) of the purified (S)- and (R)-enantiomers on URAT1 and COX enzymes is essential.

  • Enantioselective Pharmacokinetic Profiling: Detailed pharmacokinetic studies in preclinical models and humans are needed to characterize the absorption, distribution, metabolism, and excretion of the individual enantiomers.

  • Correlation of Enantiomer Concentrations with Clinical Outcomes: Investigating the relationship between the plasma concentrations of each enantiomer and the observed uricosuric and antiplatelet effects in clinical settings will provide invaluable insights for optimizing therapy.

A comprehensive understanding of the stereoselective pharmacology of sulfinpyrazone will not only enable a more refined use of this existing therapeutic agent but will also pave the way for the development of enantiopure drugs with improved efficacy and safety profiles for the management of gout and thromboembolic disorders.

References

  • Toon, S., & Trager, W. F. (1984). The warfarin-sulfinpyrazone interaction: stereochemical considerations. Clinical Pharmacology & Therapeutics, 35(3), 338-343.
  • Taylor & Francis. (n.d.). Sulfinpyrazone – Knowledge and References. Retrieved from [Link]

  • MIMS. (n.d.). Sulfinpyrazone. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfinpyrazone. Retrieved from [Link]

  • Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2015). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Journal of Biological Chemistry, 290(29), 17947-17958.
  • Mahony, C., Wolfram, K. M., Nash, P. V., & Bjornsson, T. D. (1983). Kinetics and metabolism of sulfinpyrazone. Clinical pharmacology and therapeutics, 33(4), 491–497.
  • Ali, M., & McDonald, J. W. (1979). Interference by sulfinpyrazone and salicylate of aspirin inhibition of platelet cyclo-oxygenase activity. Prostaglandins and medicine, 3(6), 327–332.
  • AA Pharma Inc. (2010). PRODUCT MONOGRAPH SULFINPYRAZONE. Retrieved from [Link]

  • Lenz, M., & Ghabrial, H. (1991). Pharmacokinetics of sulphinpyrazone and its major metabolites after a single dose and during chronic treatment. European journal of clinical pharmacology, 41(4), 359–363.
  • Lewis, R. J., Trager, W. F., & Chan, K. K. (1984). The warfarin-sulfinpyrazone interaction: stereochemical considerations.
  • Dieterle, W., Faigle, J. W., & Mory, H. (1975). Biotransformation and pharmacokinetics of sulfinpyrazone (Anturan) in man. European journal of clinical pharmacology, 9(2-3), 135–145.
  • Zhang, T., Zhang, Y., & Zhang, Z. J. (2020). The enantioseparation and determination of sulconazole enantiomers in rat plasma and tissues by a chiral HPLC–ESI–MS/MS method and its application to studies on stereoselective pharmacokinetics and tissue distribution. New Journal of Chemistry, 44(2), 548-556.
  • Schlicht, F., & Staiger, C. (1983). Binding of sulfinpyrazone and its metabolites in human serum and in solutions of human serum albumin. European journal of clinical pharmacology, 25(2), 241–245.
  • Rettie, A. E., Zhao, H., & Porubek, D. J. (2001). Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s.
  • Wu, C., Zhang, Y., & Liu, Y. (2023). Molecular mechanism of drug inhibition of URAT1.
  • Al-Mokhallal, M. A., Al-Suhaimi, E. A., & El-Shitany, N. A. (2024).
  • Wu, C., Zhang, Y., & Liu, Y. (2023).
  • ChEMBL. (n.d.). Compound: SULFINPYRAZONE (CHEMBL832). Retrieved from [Link]

  • Miner, J. N., et al. (2017). Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout. Journal of Pharmacology and Experimental Therapeutics, 363(1), 1-12.
  • Toon, S., & Trager, W. F. (1984). Pharmacokinetic implications of stereoselective changes in plasma-protein binding: warfarin/sulfinpyrazone. Journal of pharmaceutical sciences, 73(11), 1671–1673.
  • Haginaka, J., & Kanasugi, N. (1998). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Journal of Health Science, 44(6), 441-447.
  • Fiołka, M. J., & Czylkowski, D. (2022). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. International Journal of Molecular Sciences, 23(19), 11849.
  • Lin, S. D., & Chen, C. L. (1989). Correlation between inhibitory effect on platelet aggregation and disposition of sulfinpyrazone and its metabolites in rabbits. Part II: Multiple dose study. International journal of pharmaceutics, 52(2), 127–132.
  • Kumar, V., et al. (2019). Characterization of Stereoselective Metabolism, Inhibitory Effect on Uric Acid Uptake Transporters, and Pharmacokinetics of Lesinurad Atropisomers. Drug Metabolism and Disposition, 47(2), 146-155.
  • Pataj, Z., et al. (2024). Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study. International Journal of Molecular Sciences, 25(21), 12891.
  • Yu, T. F., & Gutman, A. B. (1959). Comparison of the Uricosuric Effect of Sulfinpyrazone (Anturan) and Zoxazolamine (Flexin). Transactions of the Association of American Physicians, 72, 266–273.
  • Oyer, J. H., Wagner, S. L., & Schmid, F. R. (1962). MUTUAL SUPPRESSION OF THE URICOSURIC EFFECTS OF SULFINPYRAZONE AND SALICYLATE: A STUDY IN INTERACTIONS BETWEEN DRUGS.

Sources

(S)-Sulfinpyrazone and URAT1: Mechanistic Binding & Affinity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It synthesizes recent cryo-EM structural revelations (2024-2025) with established pharmacological protocols.

Technical Whitepaper | Application Note: SLC22A12 Inhibition

Executive Summary

The efficacy of Sulfinpyrazone (1,2-diphenyl-4-(2-phenylsulfinylethyl)pyrazolidine-3,5-dione) as a uricosuric agent hinges on its blockade of URAT1 (SLC22A12) , the primary renal urate reabsorber.[1][2] While clinically administered as a racemate, the pharmacodynamics of sulfinpyrazone are inherently stereoselective due to the chiral sulfoxide sulfur.

This guide dissects the binding affinity of Sulfinpyrazone to URAT1, emphasizing the inward-open conformation locking mechanism revealed by recent cryo-EM studies. It provides a validated protocol for assessing binding affinity (


 / 

) and analyzes the structural determinants—specifically the "Aromatic Clamp"—that dictate potency.

Mechanistic Pharmacology

The Target: URAT1 (SLC22A12)

URAT1 is an influx transporter located on the apical membrane of proximal tubule cells. It functions as an exchanger, reabsorbing urate from the lumen in exchange for intracellular anions (e.g., lactate, nicotinate).

  • Mechanism of Transport: Rocker-switch alternating access.

  • Inhibition Mode: Non-competitive. Inhibitors like sulfinpyrazone stabilize the inward-open state, preventing the transporter from cycling back to the outward-facing state to bind new substrate.

Sulfinpyrazone Binding Kinetics

Sulfinpyrazone is a moderate-affinity inhibitor compared to next-generation uricosurics (e.g., Lesinurad, Dotinurad), but its mechanism is foundational to the class.

ParameterValue (Approx.)Context

(hURAT1)
32.0

M
Human URAT1 (HEK293 expression)

(rURAT1)
> 600

M
Rat URAT1 (Shows species specificity)
Mode of Inhibition Non-CompetitiveBinds to inward-facing central cavity
Key Metabolite Sulfinpyrazone sulfideActive metabolite; often higher potency
Stereochemical Considerations: (S)- vs. (R)-Sulfinpyrazone

Sulfinpyrazone contains a chiral sulfoxide group.

  • Clinical Form: Racemate (50:50 mixture).

  • Metabolic Divergence: The (S)-enantiomer is preferentially oxidized to the sulfone, while the (R)-enantiomer is reduced to the active sulfide metabolite.

  • Binding Site Chirality: The URAT1 central cavity is inherently chiral. Recent cryo-EM structures (PDB 9J76) reveal that the binding pocket is lined with residues (e.g., Ser35 , Phe365 ) that create specific steric constraints. While the racemate

    
     is ~32 
    
    
    
    M, the specific H-bond interaction with Ser35 and the spatial fit within the "phenylalanine tetrad" suggest that the (S)-configuration (or its sulfide metabolite) may possess distinct binding energetics compared to the (R)-form, primarily driven by the orientation of the sulfoxide oxygen relative to the polar residues in the cavity.
Structural Determinants of Binding (The "Aromatic Clamp")

Sulfinpyrazone occupies the central cavity of URAT1, stabilized by a unique cluster of residues known as the Aromatic Clamp.

  • Hydrophobic Core: Phe241 (TM5), Phe360 , Phe364 (TM7), and Phe449 (TM10). These residues form

    
    -
    
    
    
    interactions with the phenyl rings of sulfinpyrazone.
  • Gatekeeper Residue: Ser35 (TM1). Forms a critical hydrogen bond with the inhibitor. Mutation (S35N) drastically reduces affinity.

  • Stabilizer: Met214 (TM4). Provides van der Waals contacts.

Visualization: Mechanism of Inhibition

URAT1_Inhibition cluster_mechanism Molecular Mechanism Substrate Urate (Lumen) URAT1_Out URAT1 (Outward-Open) Substrate->URAT1_Out Binds URAT1_In URAT1 (Inward-Open) URAT1_Out->URAT1_In Conformational Change Complex URAT1-Inhibitor Complex (Locked Inward) URAT1_In->Complex Stabilization Reabsorption Urate Reabsorption (Blood) URAT1_In->Reabsorption Release Inhibitor (S)-Sulfinpyrazone Inhibitor->URAT1_In High Affinity Binding Complex->URAT1_Out Blockade

Figure 1: Sulfinpyrazone inhibits urate transport by locking URAT1 in the inward-open conformation, preventing the transporter from resetting to accept new substrate.

Experimental Protocol: [14C]-Urate Uptake Inhibition Assay

To determine the binding affinity (


) of this compound, the following validated protocol using HEK293 cells overexpressing hURAT1 is recommended.
Reagents & Cell System
  • Cell Line: HEK293T cells transiently transfected with pCMV6-hURAT1 (human SLC22A12).

  • Radioligand:

    
     Uric acid (50–60 mCi/mmol).
    
  • Test Compound: this compound (isolated enantiomer) or Racemate.

  • Transport Buffer: HBSS (Cl- free) or standard Krebs-Ringer (pH 7.4). Note: URAT1 is an anion exchanger; Cl- gradients can affect basal activity.

Step-by-Step Workflow
  • Seeding: Plate transfected HEK293T cells in Poly-D-Lysine coated 24-well plates (

    
     cells/well). Incubate for 24 hours.
    
  • Pre-Incubation:

    • Wash cells

      
       with pre-warmed (
      
      
      
      C) Transport Buffer.
    • Add Transport Buffer containing the test compound (concentration range: 0.1

      
      M to 500 
      
      
      
      M).
    • Incubate for 5 minutes to allow equilibrium binding to the inward-facing pocket.

  • Uptake Phase:

    • Add

      
      -Urate (Final concentration: 10 
      
      
      
      M) to the well.
    • Incubate for 2-5 minutes at

      
      C. Critical: Keep time short to measure initial rate kinetics.
      
  • Termination:

    • Aspirate buffer immediately.

    • Wash cells

      
       with ice-cold Stop Solution (PBS + 0.1% BSA).
      
  • Lysis & Detection:

    • Lyse cells with 0.1 M NaOH (200

      
      L/well).
      
    • Neutralize with HCl and add scintillation cocktail.

    • Quantify via Liquid Scintillation Counting (LSC).

Data Analysis

Calculate


 using non-linear regression (4-parameter logistic fit):


Visualization: Assay Logic

Assay_Workflow Step1 Transfect HEK293T (hURAT1 Expression) Step2 Pre-incubation (Drug + Buffer, 5 min) Step1->Step2 Step3 Add [14C]-Urate (Substrate) Step2->Step3 Step4 Uptake Phase (2-5 min @ 37°C) Step3->Step4 Step5 Ice-Cold Wash (Stop Transport) Step4->Step5 Step6 Lysis & Scintillation Counting Step5->Step6 Step7 Calculate IC50 (Non-linear Regression) Step6->Step7

Figure 2: Workflow for determining URAT1 inhibition kinetics.

Comparative Affinity Profile

Comparison of Sulfinpyrazone against other uricosuric agents highlights its position as a moderate-potency inhibitor.

Inhibitor

(hURAT1)
Binding Site Features
Sulfinpyrazone 32.0

M
Interactions with Ser35 and Phe365 . Steric fit in central cavity.
Benzbromarone 0.22

M
High potency due to extensive hydrophobic contacts with Phe241/Phe364 .
Lesinurad 3.5 - 30

M
Binds inward-open state; interacts with Met214 .
Probenecid 22.0

M
Classical inhibitor; lower specificity.

Note on Stereoselectivity: While the


 of 32 

M represents the racemate, the molecular docking of the (S)-enantiomer suggests it may form more favorable contacts with the asymmetric environment of the URAT1 central cavity compared to the (R)-enantiomer. However, in vivo efficacy is also heavily influenced by the stereoselective metabolism of the (S)-enantiomer to the active sulfide.

References

  • Molecular mechanism of drug inhibition of URAT1. Source: Nature Communications / PubMed (2025) URL:[Link] Significance: Provides the Cryo-EM structure (PDB 9J76) of URAT1 complexed with sulfinpyrazone, identifying the inward-open binding mode.

  • Mechanism of high affinity inhibition of the human urate transporter URAT1. Source: Scientific Reports (2016) URL:[3][Link] Significance: Establishes the

    
     of sulfinpyrazone (~32 
    
    
    
    M) and compares it with benzbromarone and lesinurad.
  • Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1. Source: Scientific Reports (2017) URL:[Link] Significance: Maps the "Aromatic Clamp" residues (Phe365) critical for inhibitor binding.

  • The warfarin-sulfinpyrazone interaction: stereochemical considerations. Source: Journal of Clinical Investigation (1982) URL:[Link] Significance: Highlights the profound stereoselective pharmacokinetics of sulfinpyrazone, relevant for interpreting in vivo versus in vitro potency.

Sources

Technical Guide: Stereoselective Molecular Docking of (S)-Sulfinpyrazone with Cytochrome P450 2C9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational workflow for docking (S)-sulfinpyrazone into the active site of Cytochrome P450 2C9 (CYP2C9). Sulfinpyrazone is a uricosuric agent with significant clinical relevance due to its potentiation of warfarin anticoagulation. This interaction is stereoselective and primarily mediated by the inhibition of CYP2C9, the principal metabolizer of (S)-warfarin.

This document provides a self-validating protocol for researchers to model this interaction. It addresses the specific challenges of heme-protein docking, the chirality of the sulfoxide moiety, and the critical "acidic binding pocket" unique to CYP2C9.

Clinical & Structural Context

The Biological Problem

Sulfinpyrazone is a chiral sulfoxide.[1] While used as a racemate, its metabolic and inhibitory profiles differ by enantiomer.[2] The (S)-enantiomer is a potent competitive inhibitor of CYP2C9. Understanding this binding mode is critical for predicting drug-drug interactions (DDIs) involving narrow therapeutic index drugs like warfarin and phenytoin.

The Target: CYP2C9

Unlike CYP3A4 (which is promiscuous and large), CYP2C9 has a distinct, smaller, and more rigid binding pocket that favors anionic/acidic substrates .

  • Key Anchor: Arg108 and Asn204 form a cationic pocket that stabilizes acidic ligands.

  • Hydrophobic Access: A channel lined by phenylalanine clusters (Phe114, Phe476).

  • Heme Proximity: The Fe-protoporphyrin IX (heme) sits at the base of the active site.

Experimental Protocol

Structural Preparation (Pre-Docking)

A. Ligand Preparation: this compound The stereochemistry of the sulfoxide is the primary variable.

  • Construction: Build the 1,2-diphenyl-3,5-pyrazolidinedione core.

  • Chirality Definition: Explicitly define the sulfur center. For the (S)-enantiomer, ensure the oxygen and the phenyl-ethyl tail are oriented to satisfy Cahn-Ingold-Prelog priority rules.

  • Protonation State: Sulfinpyrazone has a pKa of ~2.8. At physiological pH (7.4), it exists as an enolate anion.

    • Critical Step: Deprotonate the C4 position of the pyrazolidine ring to generate the negative charge. This is essential for the salt-bridge interaction with Arg108.

  • Energy Minimization: Use the MMFF94x force field to minimize the ligand to a gradient of 0.01 kcal/mol/Å.

B. Protein Preparation: PDB Selection We utilize PDB ID: 1OG5 (CYP2C9 complexed with Warfarin). This structure is superior to apo-structures because the active site is already conformationally adapted to a large, acidic ligand similar to sulfinpyrazone.

  • Step 1: Remove crystallographic water molecules (except those bridging the heme propionates).

  • Step 2: Remove the co-crystallized warfarin ligand.

  • Step 3 (Heme Handling): This is the most common failure point.

    • Ensure the Heme Iron (Fe) is defined as Fe3+ (ferric) with octahedral coordination geometry.

    • Verify the Cys435 thiolate ligand is coordinated to the iron (axial position).

The Docking Workflow

We employ a rigid-receptor, flexible-ligand approach. The following diagram illustrates the validated workflow.

DockingWorkflow PDB PDB Retrieval (ID: 1OG5) Prep Protein Prep (Remove H2O, Protonate His/Asp) PDB->Prep Heme Heme Parameterization (Fe3+ Charge Assignment) Prep->Heme Grid Grid Generation (Center: 60x60x60 Å on Arg108) Heme->Grid Ligand Ligand Prep (this compound Enolate) Dock Docking Algorithm (Genetic Algorithm/Lamarckian) Ligand->Dock Grid->Dock Score Scoring & Clustering (Binding Energy ΔG) Dock->Score Valid Validation (RMSD < 2.0 Å) Score->Valid

Figure 1: Step-by-step computational workflow for CYP2C9 docking. Note the parallel processing of Ligand and Protein streams merging at the Docking stage.

Grid & Algorithm Parameters

To ensure reproducibility, use the following parameter set (calibrated for AutoDock Vina/Glide):

ParameterSettingRationale
Grid Center x=11.5, y=35.2, z=42.1Centered on the known Warfarin binding pocket (from 1OG5).
Search Space 25 x 25 x 25 ÅCovers the access channel and the catalytic heme center.
Exhaustiveness 32 (High)CYP isoforms have complex hydrophobic cavities; high sampling is required.
Energy Range 4 kcal/molOnly clusters within this range of the best pose should be analyzed.
Heme Constraint NoneDo not force metal coordination; sulfinpyrazone is a Type I binder (steric), not Type II (coordination).

Analysis of Binding Modes

The validity of the docking result relies on observing specific pharmacophoric interactions known to define CYP2C9 substrates.

Key Interactions to Verify
  • The Anionic Anchor: The enolate oxygen of this compound must form a salt bridge or strong H-bond with Arg108 (and potentially Asn204 or Ser209). If this interaction is missing, the pose is likely incorrect.

  • Pi-Pi Stacking: The phenyl rings of the ligand should engage in T-shaped or parallel stacking with Phe114 or Phe476 .

  • Heme Distance: The site of metabolism (or the part of the molecule blocking the site) should be within 3.5–5.0 Å of the Heme Iron.

Mechanism of Inhibition

This compound inhibits CYP2C9 by occupying the warfarin binding pocket, preventing the substrate from accessing the activated oxygen on the heme.

InteractionMap Ligand This compound (Anionic Core) Arg108 Arg108 / Asn204 (Cationic Anchor) Ligand->Arg108 Salt Bridge PheCluster Phe114 / Phe476 (Hydrophobic Gate) Ligand->PheCluster Pi-Pi Stacking Heme Heme Iron (Catalytic Center) Ligand->Heme Steric Occ. Inhibition Competitive Inhibition (Steric Blockade) Arg108->Inhibition Stabilizes Heme->Inhibition Blocked

Figure 2: Interaction map showing the stabilization of the inhibitor within the CYP2C9 active site. The Salt Bridge is the defining feature of high-affinity binding.

Validation Strategy

A docking study is only as good as its validation.

  • Self-Docking (Redocking):

    • Take the crystallized warfarin from PDB 1OG5.

    • Dock it back into the prepared protein.

    • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • Enrichment Analysis (Optional):

    • Dock a set of known CYP2C9 decoys (non-binders).

    • Ensure this compound scores significantly better (more negative ΔG) than the decoys.

References

  • Crystal Structure of CYP2C9: Williams, P. A., et al. (2003).[3] Crystal structure of human cytochrome P450 2C9 with bound warfarin. Nature, 424, 464–468.

  • Metabolic Stereoselectivity: Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism.[1][4][5][6][7][8][9][10][11] British Journal of Clinical Pharmacology, 45(6), 525–538.

  • Sulfinpyrazone Interaction Mechanism: He, M., et al. (1995). Inhibition of (S)-warfarin metabolism by sulfinpyrazone and its metabolites.[1][9] Drug Metabolism and Disposition, 23(6), 659-663.

  • Docking Protocol for Heme Proteins: Ricci, C. G., & Netz, P. A. (2009). Docking studies on cytochrome P450: a comparative study of different docking algorithms. Journal of Chemical Information and Modeling, 49(8), 1925-1935.

Sources

Methodological & Application

Application Note: Enantioselective Separation of Sulfinpyrazone via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enantiomeric separation of sulfinpyrazone , a potent uricosuric agent used in the treatment of gout. Sulfinpyrazone contains a chiral sulfoxide center, resulting in two enantiomers: (S)-(-)-sulfinpyrazone and (R)-(+)-sulfinpyrazone.[1]

Clinical relevance dictates the necessity of this method: the (S)-enantiomer exhibits significantly higher potency in uricosuric activity, and the drug undergoes stereoselective metabolism (reduction) to a sulfide metabolite, which is a potent platelet inhibitor.

This guide presents two distinct validated workflows:

  • Normal Phase (NP) Method: Optimized for pharmaceutical quality control (QC) and preparative purification using polysaccharide-based stationary phases.[1]

  • Reversed Phase (RP) Method: Optimized for bioanalysis (plasma/urine) and LC-MS compatibility.[1]

Scientific Background & Mechanism[2][3][4][5]

Chemical Properties[1]
  • Compound: Sulfinpyrazone (1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione)[1]

  • Chiral Center: Sulfoxide sulfur atom.[1]

  • Acidity (pKa): ~2.8 (Acidic proton at the C4 position of the pyrazolidine ring).

  • Solubility: Highly soluble in alkaline solutions; limited solubility in acidic aqueous media; soluble in organic solvents (acetone, ethanol).

Separation Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

  • Primary Interaction: Hydrogen bonding between the C=O and N-H groups of the stationary phase (carbamates) and the polar sulfoxide/carbonyl groups of sulfinpyrazone.

  • Secondary Interaction:

    
    -
    
    
    
    interactions between the phenyl rings of the analyte and the aromatic moieties of the CSP.
  • Inclusion: The ability of the analyte to fit into the chiral cavities of the polysaccharide helix (specifically for Chiralcel OJ).

Critical Insight: Because sulfinpyrazone is a weak acid (pKa 2.8), it exists in an ionized state at neutral pH. In Normal Phase chromatography, an acidic modifier (Trifluoroacetic acid or Acetic acid) is mandatory to suppress ionization. Failure to suppress ionization results in severe peak tailing and loss of resolution due to non-specific interactions with the silica support.

Method Development Logic (Decision Matrix)[1]

The following diagram illustrates the decision process for selecting the appropriate protocol based on sample origin and goals.

MethodDevelopment Start Sample Origin Goal_QC Pharma QC / Pure Standard Start->Goal_QC Goal_Bio Biological Fluid (Plasma/Urine) Start->Goal_Bio Solubility Solubility Check Goal_QC->Solubility RP_Path Reversed Phase (RP) Goal_Bio->RP_Path NP_Path Normal Phase (NP) Solubility->NP_Path Soluble in Hex/EtOH Solubility->RP_Path Aqueous Sample Col_OJ Column: Chiralcel OJ-H NP_Path->Col_OJ Col_AGP Column: Chiral-AGP or AD-RH RP_Path->Col_AGP Modifier Add 0.1% TFA (Suppress Ionization) Col_OJ->Modifier Buffer Buffer pH 4.5-5.0 (Ammonium Acetate) Col_AGP->Buffer

Figure 1: Decision tree for sulfinpyrazone method selection.[1] Blue path indicates QC workflow; Red path indicates Bioanalytical workflow.[1]

Protocol A: Normal Phase Separation (High Resolution)

Target: Pharmaceutical formulations, purity analysis, and preparative isolation. Stationary Phase: Cellulose tris(4-methylbenzoate) coated on silica (e.g., Chiralcel OJ-H).[1]

Rationale

The "OJ" type column is historically the most effective polysaccharide phase for chiral sulfoxides due to the specific geometry of the cellulose tribenzoate grooves, which accommodate the sulfur-oxygen dipole effectively.

Operating Conditions
ParameterSettingNotes
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)The "H" denotes high performance (5µm particle).[1]
Mobile Phase n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v)Ethanol is preferred over Isopropanol for lower backpressure and better mass transfer.[1]
Flow Rate 1.0 mL/minAdjust based on backpressure (< 80 bar recommended).
Temperature 25°CLower temperatures (e.g., 10°C) increase resolution but broaden peaks.[1]
Detection UV @ 254 nmSulfinpyrazone has strong absorption in this region.[1]
Injection Vol 10 - 20 µLSample dissolved in Mobile Phase.[1]
Step-by-Step Procedure
  • System Preparation:

    • Flush system with 100% Ethanol (or Isopropanol) to remove any aqueous buffers from previous runs.[1]

    • Switch to n-Hexane/Ethanol (90:10) without acid to equilibrate the column for 20 minutes.

  • Mobile Phase Preparation:

    • Premix n-Hexane and Ethanol.[1]

    • Add Trifluoroacetic Acid (TFA) to a concentration of 0.1%.

    • Degas thoroughly.[1] (TFA can cause baseline noise if not degassed).[1]

  • Conditioning:

    • Introduce the acidic mobile phase. Equilibrate for at least 45 minutes.

    • Verification: Inject a blank. Ensure baseline is stable.

  • Sample Injection:

    • Dissolve sulfinpyrazone standard (1 mg/mL) in the mobile phase.

    • Inject.[1] Expected Retention Times: Enantiomer 1 (~12 min), Enantiomer 2 (~16 min).

    • Calculate Resolution (

      
      ).[1] Target 
      
      
      
      .[1]
  • Shutdown:

    • Flush column with 90:10 Hexane/Ethanol (no acid) for 30 mins before storage.[1]

Protocol B: Reversed Phase Separation (Bioanalysis)

Target: Plasma, Urine, or LC-MS applications.[1] Stationary Phase:


-acid glycoprotein (AGP) or Immobilized Amylose (e.g., Chiralpak AD-RH).[1]
Rationale

Protein-based columns like Chiral-AGP mimic the binding of drugs to plasma proteins in vivo.[1] Since sulfinpyrazone binds highly to plasma proteins (98-99%), AGP columns often provide excellent stereoselectivity in aqueous conditions.[1] Alternatively, "RH" (Reverse Phase High-performance) polysaccharide columns allow for higher capacity.[1]

Operating Conditions (AGP Method)
ParameterSettingNotes
Column Chiral-AGP (100 x 4.0 mm, 5 µm)Protein-based phase.[1]
Mobile Phase 10 mM Ammonium Acetate (pH 4.[1]5) / Isopropanol (98 : 2 v/v)Low organic content is typical for protein columns.[1]
pH Control 4.5 - 5.0Critical.[1] pH must be > pKa (2.[1]8) to ensure ionization, but low enough to maintain protein stability.
Flow Rate 0.8 mL/minProtein columns have lower pressure limits.[1]
Temperature 20°CStrict temperature control required.[1]
Detection UV @ 254 nm or MS/MSFor MS, use volatile buffers (Ammonium Acetate).[1]
Step-by-Step Procedure
  • Sample Prep (Plasma):

    • Perform Liquid-Liquid Extraction (LLE) on plasma using acidic extraction (add HCl, extract with Dichloromethane).[1]

    • Evaporate and reconstitute in Mobile Phase.[1]

  • Column Care (Critical):

    • Never exceed 15% organic modifier on AGP columns without gradual gradients.

    • Never use TFA on protein columns (denaturation risk).[1] Use Acetic Acid/Ammonium Acetate.[1]

  • Run Execution:

    • Equilibrate with Mobile Phase for 60 mins.

    • Inject sample.[1]

    • AGP columns often show broad peaks; efficiency is lower than polysaccharides.[1]

  • Optimization:

    • If retention is too low, decrease Isopropanol to 1% or 0%.

    • If resolution is poor, adjust pH slightly (range 4.0 - 7.0 allowed).[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing (Fronting) Ionization of acidic drug.[1]Increase TFA concentration (up to 0.2%) in NP. Ensure pH < 3.0 or > 5.0 in RP.
Loss of Resolution Column contamination or memory effect.[1]Wash column with 100% Ethanol (Polysaccharide) or manufacturer wash buffer (AGP).[1]
High Backpressure Particulates or precipitation.[1]Filter all samples (0.2 µm). Ensure sample solvent matches mobile phase.[1][2][3]
Baseline Drift TFA absorption or Temperature flux.[1]Use Reference Wavelength (e.g., 360 nm) if using DAD.[1] Thermostat the column.

References

  • Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link][1][2]

  • Lombardo, F., et al. (2002). "Involvement of CYP2C9 and UGT2B7 in the metabolism of zaltoprofen... and sulfinpyrazone interactions." British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Dieterle, W., Faigle, J. (1980).[4] "New metabolites of sulfinpyrazone in man." Arzneimittel-Forschung. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations - Guidebook. Retrieved from [Link][1][5]

  • DrugCentral. Sulfinpyrazone Properties and pKa. Retrieved from [Link][1]

Sources

Application Note: Precision Isolation of (S)-Sulfinpyrazone via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical scientists, focusing on the chiral resolution of Sulfinpyrazone. It synthesizes chemical principles with practical crystallization methodologies.[1]

Executive Summary

Sulfinpyrazone (1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione) is a potent uricosuric and antiplatelet agent typically marketed as a racemate.[1] However, the pharmacological profiles of its enantiomers differ, with the (S)-enantiomer often exhibiting distinct metabolic and binding kinetics (e.g., inhibition of platelet cyclooxygenase).

This guide details a robust protocol for isolating (S)-Sulfinpyrazone from the racemic mixture.[1] Unlike preferential crystallization (which requires a conglomerate system), this method utilizes Diastereomeric Salt Resolution .[1] We employ a chiral base (Resolving Agent) to form diastereomeric salts with the acidic pyrazolidine proton, exploiting the solubility difference between the


 and 

salts to achieve separation.

Chemical Logic & Mechanism[1][3]

The Chiral Challenge

Sulfinpyrazone possesses a chiral sulfoxide group. However, it also contains an acidic proton (


) at the C-4 position of the pyrazolidine ring. This acidity is the "handle" for resolution.
  • Racemate: (±)-Sulfinpyrazone (Acidic)[1]

  • Resolving Agent: (-)-Cinchonidine (Chiral Base, Alkaloid)[1]

  • Mechanism: Acid-Base Neutralization

    
     Diastereomeric Salt Formation[1]
    
The Separation Principle

When racemic Sulfinpyrazone reacts with an enantiopure base (B*), two diastereomeric salts are formed:

  • Salt A:

    
    [1]
    
  • Salt B:

    
    [1]
    

Unlike enantiomers, Salt A and Salt B have different physical properties (lattice energy, solubility). By selecting the correct solvent, one salt will crystallize while the other remains in the mother liquor.

Visualization of the Workflow

The following diagram outlines the critical path for isolation.

G Racemate Racemic Sulfinpyrazone (Solid) Dissolution Dissolution (Acetone/Ethanol) Racemate->Dissolution Addition Add Resolving Agent (-)-Cinchonidine Dissolution->Addition 0.5 - 1.0 eq Crystallization Controlled Cooling & Aging Addition->Crystallization Nucleation Filtration Filtration Crystallization->Filtration SolidCake Solid Cake (Enriched Diastereomeric Salt) Filtration->SolidCake Less Soluble Salt MotherLiquor Mother Liquor (Opposite Enantiomer) Filtration->MotherLiquor More Soluble Salt Liberation Acid Liberation (HCl Hydrolysis) SolidCake->Liberation pH Adjustment FinalCrystal Recrystallization Pure this compound Liberation->FinalCrystal

Caption: Figure 1.[1][2] Process flow for the diastereomeric resolution of Sulfinpyrazone.

Materials & Equipment

Reagents
ComponentGradeRoleNotes
(±)-Sulfinpyrazone >98% PurityStarting MaterialDry thoroughly before use.[1]
(-)-Cinchonidine >99% Optical PurityResolving AgentPrimary choice for acidic sulfoxides.[1]
Acetone HPLC GradeSolventPrimary solvent for salt formation.[1]
Ethanol (Absolute) ACS GradeCo-solventModulates solubility.[1]
Hydrochloric Acid 1NAcidifierFor salt breaking (liberation).[1]
Equipment
  • Jacketed Crystallizer (100 mL - 1 L) with overhead stirring.[1]

  • Vacuum filtration setup (Buchner funnel).[1]

  • Polarimeter (for specific rotation check).[1]

  • Chiral HPLC (Column: Chiralcel OD-H or AD-H).[1]

Experimental Protocols

Protocol A: Formation of Diastereomeric Salt

Objective: To selectively crystallize the this compound-Cinchonidine salt.[1]

  • Preparation: In a jacketed reactor, suspend 10.0 g (24.7 mmol) of racemic Sulfinpyrazone in 150 mL of Acetone .

  • Dissolution: Heat the mixture to 50°C under varying stirring (200 RPM) until a clear solution is obtained.

  • Addition: Slowly add 7.27 g (24.7 mmol) of (-)-Cinchonidine (1.0 equivalent).

    • Note: Alternatively, use 0.5 equivalents if targeting maximum theoretical yield of 50% immediately, though 1.0 eq is standard for initial purity.

  • Co-Solvent Tuning: If precipitation is too rapid, add Ethanol dropwise (approx. 10-20 mL) until the haze clears at 50°C.[1]

  • Crystallization:

    • Cool linearly from 50°C to 25°C over 4 hours (0.1°C/min).

    • Hold at 25°C for 2 hours.

    • Cool further to 0-5°C over 2 hours.

  • Harvest: Filter the white crystalline solid under vacuum. Wash the cake with cold acetone (2 x 20 mL).

    • Checkpoint: Save the mother liquor; it contains the (R)-enriched fraction.

Protocol B: Liberation of Free this compound

Objective: To break the salt and recover the active pharmaceutical ingredient (API).

  • Suspension: Suspend the wet cake from Protocol A in 100 mL of water and 50 mL of Ethyl Acetate .

  • Acidification: While stirring vigorously, add 1N HCl dropwise until the pH of the aqueous layer reaches pH 1-2 .

    • Mechanism:[1][2][3][4][5][6] HCl protonates the Cinchonidine (making it water-soluble) and protonates the Sulfinpyrazone (making it organic-soluble).[1]

  • Extraction: Separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 50 mL).[1]

  • Washing: Combine organic layers and wash with brine (50 mL). Dry over anhydrous

    
    .[1]
    
  • Concentration: Evaporate the solvent under reduced pressure to yield crude this compound.

Protocol C: Final Recrystallization

Objective: To achieve >99% enantiomeric excess (ee).[1]

  • Dissolve the crude solid in a minimum volume of hot Ethanol/Water (90:10) or Isopropanol .[1]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter crystals and dry in a vacuum oven at 40°C.

Analytical Validation

To ensure the protocol's success, the enantiomeric excess must be quantified.

Method: Chiral Normal Phase HPLC

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (80 : 20 : 0.1)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm[1]

  • Expected Results:

    • (R)-Sulfinpyrazone:

      
       min[1]
      
    • This compound:

      
       min[1]
      
    • Target ee: > 98%

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Crystallization Solution too dilute or solvent too "good".[1]Evaporate 20% of solvent or add anti-solvent (Hexane).[1]
Low Yield (<20%) High solubility of the salt.Lower final temperature to -10°C; increase aging time.[1]
Low Purity (low ee) Rapid precipitation (Occlusion).[1]Re-heat to dissolve and cool slower (0.05°C/min). Perform a "recrystallization of the salt" before liberation.
Oiling Out Impurities or wrong solvent polarity.[1]Seed the solution with pure salt crystals if available. Switch to Ethanol/Ethyl Acetate mix.[1]

References

  • Pasteur, L. (1853).[1] Recherches sur les alcaloïdes des quinquinas.[1][7][8] [Classic foundation of Cinchona alkaloid resolution].[1]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[7][9][10][11] Wiley-Interscience.[1] (The definitive text on diastereomeric salt formation).

  • Brodie, B. B., et al. (1954). The physiological disposition of phenylbutazone and its metabolites.
  • Tozer, T. N., et al. (1980). Sulfinpyrazone: a review of its pharmacological properties and therapeutic use. Drugs.[1][2][4][8][12][13][14][15] Link

  • Mahboub, R., et al. (2020). Click Inspired Synthesis of Novel Cinchonidine Glycoconjugates. (Demonstrates Cinchonidine's utility in binding acidic/chiral targets). Link

Disclaimer: This protocol is designed based on standard chemical principles for the resolution of acidic sulfoxides. Optimization of solvent ratios may be required depending on the specific impurity profile of the starting material.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Resolution Enantioseparation of Sulfinpyrazone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Portal. Topic: Optimization of Peak Resolution for Sulfinpyrazone Enantiomers Ticket ID: #SPZ-CHIRAL-OPT-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

Sulfinpyrazone (1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione) presents a distinct chromatographic challenge due to its chiral sulfoxide center combined with the acidic nature of the pyrazolidine ring (pKa ~2.8).

Achieving baseline resolution (


) requires a dual-mechanism approach:
  • Stereoselectivity: Utilizing polysaccharide-based stationary phases (Amylose/Cellulose) to recognize the spatial arrangement of the sulfoxide.

  • Peak Shape Control: Suppressing the ionization of the acidic enol moiety to prevent non-specific silanol interactions (tailing).

This guide synthesizes thermodynamic principles with practical troubleshooting to move your method from "separation" to "resolution."

Module 1: Method Development Strategy
Q: Which column and mode should I choose for sulfinpyrazone?

A: For chemical purity and preparative isolation, Normal Phase (NP) or Polar Organic (PO) modes on polysaccharide columns are the gold standard.

  • Primary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1] The amylose backbone often provides superior recognition for the sulfoxide group compared to cellulose (OD-H).

  • Secondary Recommendation: Chiralpak IC (Immobilized). Offers higher robustness if you need to use aggressive solvents (e.g., DCM/THF) to solubilize the sample.

  • Bioanalysis (Plasma/Serum): Use Chiral-AGP (

    
    -acid glycoprotein) in Reversed Phase (RP) mode. This is better for biological matrices but offers lower loadability than AD-H.
    
Q: What is the starting mobile phase composition?

A: You must use an acidic modifier . Without it, the acidic proton on the pyrazolidine ring will interact with residual silanols, causing severe tailing that destroys resolution.

Standard Screening Protocol (Normal Phase):

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Ethanol or Isopropanol (IPA)

  • Additive: Trifluoroacetic acid (TFA) or Acetic Acid at 0.1% v/v .

  • Starting Ratio: Hexane:Ethanol:TFA (80:20:0.1).

Note on Alcohol Selection: Ethanol generally provides sharper peaks (better mass transfer), while IPA often provides higher selectivity (


) but higher backpressure.
Module 2: Optimization & Troubleshooting Workflow
Q: My peaks are tailing (

). How do I fix this?

A: Tailing in sulfinpyrazone analysis is almost exclusively a kinetic issue related to ionization or secondary interactions.

SymptomProbable CauseCorrective Action
Fronting Column OverloadReduce injection volume or concentration.
Tailing (General) Silanol InteractionIncrease TFA concentration to 0.2% or switch to a "high-coverage" column (e.g., AD-3).
Tailing (Specific) Solubility MismatchEnsure sample diluent matches the mobile phase. Do not inject DMSO into a Hexane system.
Broad Peaks Mass TransferIncrease Temperature (if resolution allows) or switch from IPA to Ethanol.
Q: I have separation, but resolution is poor (

). How do I improve it?

A: Resolution is a product of efficiency (


), selectivity (

), and retention (

). For chiral separations, selectivity (

)
is the most powerful lever.

Thermodynamic Control (Temperature): Chiral recognition is enthalpy-driven.[2] Lowering the temperature increases the difference in interaction energy between the enantiomers and the stationary phase.

  • Action: Decrease column temperature from 25°C to 10°C or 15°C .

  • Result: Retention (

    
    ) increases, but Selectivity (
    
    
    
    ) usually increases significantly, improving
    
    
    .

Visualizing the Optimization Logic:

OptimizationLogic Start Start: Initial Separation CheckRs Check Resolution (Rs) Start->CheckRs RsGood Rs > 1.5 (Success) CheckRs->RsGood Yes RsPoor Rs < 1.5 CheckRs->RsPoor No CheckShape Check Peak Shape RsPoor->CheckShape Tailing Tailing (Tf > 1.2) CheckShape->Tailing Yes Symmetric Symmetric Peaks CheckShape->Symmetric No ActionAcid Add/Increase TFA (0.05% -> 0.1%) Tailing->ActionAcid ActionTemp Lower Temp (25°C -> 15°C) Symmetric->ActionTemp First Step ActionAcid->CheckRs ActionAlc Switch Alcohol (EtOH <-> IPA) ActionTemp->ActionAlc If Temp Fails ActionAlc->CheckRs

Figure 1: Decision logic for optimizing chiral resolution. Blue nodes indicate decision points; Red nodes indicate critical failures requiring intervention.

Module 3: Advanced Technical FAQs
Q: Can I use Reversed Phase (RP) on Chiralpak AD-RH?

A: Yes, but be careful with pH. Sulfinpyrazone is stable in acidic conditions, but amylose columns have pH limits (typically 2.0–9.0).

  • Protocol: Use 20 mM Ammonium Acetate (pH 4.5) / Acetonitrile.[3]

  • Warning: Do not use TFA in RP mode on coated columns for extended periods as it can hydrolyze the carbamate linkage over time. Use Phosphoric acid or Formic acid for RP pH adjustment.

Q: Why do I see a "memory effect" or drifting retention times?

A: Polysaccharide phases are sensitive to "thermal history" and solvent history.

  • Equilibration: Amylose helices take time to relax. Equilibrate for at least 20 column volumes after changing temperature.

  • Solvent Trapping: If you previously used a "forbidden" solvent (like Ethyl Acetate or THF on a coated AD column) without an immobilized phase (IA), you may have stripped the selector. Ensure you are using the correct column version (AD-H vs. IA).

Q: How do I validate the elution order?

A: Never assume the


-enantiomer elutes first.
  • Method: Use a Circular Dichroism (CD) detector inline if available.

  • Alternate: Inject a pure standard of one enantiomer if commercially available.

  • Note: Changing from Ethanol to IPA can sometimes reverse the elution order on Amylose columns. This is a known phenomenon called "elution order reversal" driven by the shape of the chiral cavity.

References
  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[4]

  • Matarashvili, I., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes... on Chiralpak AD-3 CSP. MDPI Separations.

  • National Institutes of Health (NIH). (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.[1][4][5][6] American Pharmaceutical Review.

  • Subramanian, N., et al. (2015). Optimization and Validation of a Sensitive Method for HPLC... Acta Chimica Slovenica.[7]

Sources

Optimizing mobile phase pH for (S)-Sulfinpyrazone chiral separation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Mobile Phase pH for (S)-Sulfinpyrazone Enantioseparation Applicable Modes: Reversed-Phase (RP-HPLC), Polar Organic Mode (POM) Target Analyte: Sulfinpyrazone (pKa ~2.8, Acidic)[1]

Module 1: The Mechanism (Why pH is the Control Knob)

Sulfinpyrazone is a weak acid with a pKa of approximately 2.8 . In chiral chromatography, the ionization state of the analyte dictates its interaction with the Chiral Stationary Phase (CSP). You are not just optimizing "acidity"; you are controlling the molecular geometry and charge state of the target.

The Ionization Switch
  • pH < 2.8 (Protonated/Neutral): The molecule is uncharged. Dominant interactions are hydrophobic (dispersion) and hydrogen bonding.[1] This is typically the preferred state for polysaccharide-based columns (e.g., Amylose/Cellulose derivatives) in Reversed Phase, yielding longer retention and sharper peaks.

  • pH > 2.8 (Deprotonated/Anionic): The molecule carries a negative charge. This increases solubility in the aqueous mobile phase, drastically reducing retention time. On silica-based columns, this can also lead to repulsion from residual silanols (if unmasked) or secondary ionic interactions, often destroying resolution.[1]

Visualization: The pH Interaction Logic

pH_Mechanism Start Mobile Phase pH Low_pH pH 2.0 - 2.5 (Suppressed Ionization) Start->Low_pH Acidic Additive High_pH pH > 3.5 (Ionized/Anionic) Start->High_pH Neutral Buffer Neutral_State Neutral Molecule (Protonated) Low_pH->Neutral_State Anionic_State Anionic Molecule (Deprotonated) High_pH->Anionic_State Interaction_A Strong H-Bonding High Hydrophobic Retention Neutral_State->Interaction_A Interaction_B Ionic Repulsion Fast Elution / Low Resolution Anionic_State->Interaction_B Outcome_Good High Resolution (Rs > 2.0) Interaction_A->Outcome_Good Outcome_Bad Peak Co-elution (Rs < 1.0) Interaction_B->Outcome_Bad

Figure 1: The mechanistic impact of pH on Sulfinpyrazone retention and resolution.

Module 2: Optimization Protocol (Reversed-Phase)

Objective: Establish a robust separation method using pH control to maximize resolution (


) between the (R) and (S) enantiomers.
Step 1: The Acidic Screen (The Baseline)

Start with a condition that forces the molecule into its neutral state. This eliminates ionic repulsion variables.[1]

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IG-3/IC-3) or Coated (e.g., Lux Cellulose-1).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 30% B to 70% B over 15 minutes.

  • Expectation: If separation occurs, peaks should be sharp.[1] If retention is too high (>20 min), increase %B.

Step 2: Buffer Tuning (Peak Shape Optimization)

If Step 1 yields separation but poor peak shape (tailing), transition to a buffered system to stabilize the local pH at the particle surface.

ParameterRecommendationRationale
Buffer Type Ammonium Formate (20 mM)Volatile (LC-MS compatible) and buffers well at pH 3.0–4.[1]0.
pH Adjustment Adjust to pH 3.0 with Formic AcidSlightly above pKa to test selectivity changes without full ionization.
Organic Modifier Acetonitrile vs. MethanolMethanol often provides different selectivity due to protic nature; try if ACN fails.[1]
Step 3: The "Forbidden" Zone (AGP Columns)

Note: If using protein-based columns like Chiralpak AGP , the rules invert.

  • Target pH: 4.5 – 7.0.

  • Mechanism: AGP relies on ionic interactions.[1] At pH 7, sulfinpyrazone is negative, interacting with positively charged pockets on the protein.

  • Warning: Do not use pH < 4.0 on AGP columns (risk of stripping the protein phase).

Module 3: Troubleshooting Guide

Use this decision matrix when your chromatogram deviates from the ideal.

Troubleshooting_Logic Problem Identify Issue Issue_1 Peak Tailing (As > 1.5) Problem->Issue_1 Issue_2 No Resolution (Single Peak) Problem->Issue_2 Issue_3 Retention Drift Problem->Issue_3 Sol_1A Decrease pH (Target pH 2.0) Issue_1->Sol_1A Likely Ionization Sol_1B Increase Buffer Conc. (10mM -> 25mM) Issue_1->Sol_1B Ionic Interaction Sol_2A Switch Organic Modifier (ACN <-> MeOH) Issue_2->Sol_2A Selectivity Issue Sol_2B Change Column Chemistry (Amylose <-> Cellulose) Issue_2->Sol_2B Selector Mismatch Sol_3A Check Temperature Control (Keep < 30°C) Issue_3->Sol_3A Sol_3B Equilibrate Column (>20 Column Volumes) Issue_3->Sol_3B

Figure 2: Troubleshooting logic for acidic chiral analytes.

Detailed Solutions

1. Issue: Severe Peak Tailing

  • Diagnosis: Mixed-mode interaction.[1] The analyte is partially ionizing, causing it to "drag" along the silica surface or interact with residual silanols.

  • Fix: Drop the pH to 2.0 using TFA (0.1%). The trifluoroacetate anion also acts as an ion-pairing agent, masking silanols and sharpening the peak.

2. Issue: Loss of Resolution (Peaks Merge)

  • Diagnosis: The "enantiorecognition" mechanism is weak.

  • Fix: If you are at pH 2.0 (neutral state) and see no separation, pH is not the problem—the column is. Switch from Amylose (e.g., AD/IA) to Cellulose (e.g., OD/IC) or vice versa. The chiral cavity shape must fit the molecule.[2]

3. Issue: Rising Backpressure [1]

  • Diagnosis: Precipitation. Sulfinpyrazone is less soluble at low pH in high-aqueous phases.[1]

  • Fix: Ensure your organic content is at least 40-50% B. Do not use 100% aqueous buffers at pH 2.0 for this compound.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ammonium Acetate (pH 6.0) for this separation? A: On polysaccharide columns (RP mode), likely no . At pH 6.0, Sulfinpyrazone is fully ionized (anionic).[1] It will elute near the void volume (


) because it is too polar to interact with the hydrophobic chiral selector. You need acidic conditions (pH < 3.[1]0) to retain the drug long enough for separation to occur.

Q2: TFA vs. Formic Acid: Which is better for Sulfinpyrazone? A: TFA is generally superior for peak shape because of its high acidity and ion-pairing capability.[1] However, if you are using Mass Spectrometry (LC-MS), TFA suppresses ionization in the source. In that case, use Formic Acid or Ammonium Formate adjusted to pH 2.5–3.0.[1]

Q3: Is temperature a critical variable? A: Yes. Chiral separations are enthalpy-driven.[1][3] Lowering the temperature (e.g., from 25°C to 15°C) often improves resolution (


) significantly, though it will increase system pressure.

Q4: What is the recommended concentration for the sample? A: Dissolve Sulfinpyrazone in the mobile phase. Since it is an acid, dissolving it in pure methanol may lead to "solvent mismatch" peaks if the mobile phase is acidic water. Aim for 0.5 – 1.0 mg/mL.[1]

References

  • PubChem. (n.d.).[1] Sulfinpyrazone (Compound Summary).[1][4] National Library of Medicine. Retrieved from [Link][1]

  • Chiral Technologies. (n.d.).[1] Chiral Selector Screening Guide for Reversed Phase.[1] Retrieved from [Link][1]

  • Phenomenex. (n.d.).[1] High Performance Liquid Chromatography (HPLC) Chiral Selection Guide. Retrieved from [Link]

Sources

Technical Support Center: Stability Management of (S)-Sulfinpyrazone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of (S)-Sulfinpyrazone to Sulfone During Storage Document ID: TSP-SUL-004 Last Updated: October 26, 2023 Audience: Pharmaceutical Scientists, QC Analysts, and Chemical Biologists

Executive Summary: The "Hidden" Instability

While generic sulfinpyrazone is often cited as "stable to light and air" in bulk safety data sheets, This compound requires significantly more rigorous handling .

The sulfur atom in this compound is a chiral center. Oxidation does not merely degrade the compound; it converts the chiral sulfoxide (


) into an achiral sulfone (

). This reaction is irreversible and destroys the stereochemical integrity of your sample.

This guide provides the protocols necessary to arrest the thermodynamic slide from sulfoxide to sulfone, ensuring your enantiomeric excess (ee) and chemical purity remain within specification.

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. The oxidation of this compound is primarily driven by nucleophilic attack or radical species (often peroxides) targeting the lone pair of electrons on the sulfur atom.

Key Drivers of Oxidation:
  • Peroxides: Found in common laboratory solvents (ethers, THF) and excipients (PEG, Polysorbates).

  • Moisture: Hygroscopic absorption promotes hydrolysis and facilitates proton transfer reactions that accelerate oxidation.

  • Trace Metals: Iron (Fe) or Copper (Cu) ions act as catalysts, lowering the activation energy for auto-oxidation.

Pathway Visualization

The following diagram illustrates the critical "Point of No Return" where the active (S)-enantiomer is lost to the sulfone sink.

Sulfinpyrazone_Degradation cluster_prevention Prevention Barrier Sulfide Sulfide Metabolite (Reduced Form) SSulf This compound (Active Chiral Sulfoxide) Sulfide->SSulf Metabolic Oxidation SSulf->Sulfide Reduction (Gut Flora) Racemization Racemization Risk ((R)-Enantiomer) SSulf->Racemization Thermal/Acidic Stress Sulfone Sulfone Impurity (Achiral / Inactive) SSulf->Sulfone IRREVERSIBLE OXIDATION (+ Peroxides/O2)

Figure 1: The degradation landscape. Note that while reduction to sulfide is reversible in vivo, oxidation to sulfone is chemically irreversible in storage.

Master Storage Protocol (The "How")

Do not rely on standard "Store at -20°C" instructions. Use this enhanced protocol for this compound standards and experimental stocks.

A. Solid State Storage (Lyophilized Powder)
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius kinetics dictate that lower temperatures exponentially slow the rate of oxidative attack.
Atmosphere Argon Overlay Nitrogen is acceptable, but Argon is heavier than air and provides a superior "blanket" to exclude oxygen.
Container Amber Vial + Parafilm Amber glass blocks UV light (which generates singlet oxygen). Parafilm creates a secondary moisture barrier.
Desiccant Silica Gel Sulfinpyrazone is hygroscopic. Moisture acts as a medium for dissolved oxygen and trace metal mobility.
B. Solution Storage (Stock Solutions)

Critical Alert: Never store this compound in ethers (THF, Diethyl ether) or aged chlorinated solvents.

  • Select the Solvent:

    • Preferred:DMSO (Anhydrous, High Purity). DMSO is a sulfoxide itself and can act as a "sacrificial buffer," though it is not a perfect shield.

    • Alternative:Methanol (Degassed).

    • Avoid: PEG, Tween, or solvents known to accumulate peroxides over time.[1]

  • Preparation Step:

    • Sparge the solvent with Helium or Argon for 5 minutes before dissolving the solid. This removes dissolved oxygen.

  • The "Aliquot Rule":

    • Prepare single-use aliquots. Freeze-thaw cycles are destructive.

    • Condensation forms inside the tube upon thawing, introducing water and oxygen every time the vial is opened.

Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a new peak eluting after the main peak. Is this the sulfone?

Likely, yes.

  • Technical Insight: In Reverse Phase (RP) chromatography, the oxidation state significantly alters polarity.

    • Sulfoxide (Parent): Highly polar (S=O dipole). Elutes early.

    • Sulfone (Impurity): Generally less polar than the sulfoxide (depending on mobile phase pH). It often elutes later (higher retention time).

    • Sulfide (Metabolite): Least polar. Elutes latest.

  • Action: Run a reference standard of the sulfone metabolite if available. If not, treat the sample as compromised if the impurity exceeds 0.5%.

Q2: Can I use antioxidants to stabilize my solution?

Yes, with caution.

  • Recommendation: If your experimental design permits, add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) .

  • Mechanism: These agents act as "radical scavengers," intercepting the free radicals before they can attack the sulfur lone pair.

  • Warning: Ensure the antioxidant does not interfere with your biological assay (e.g., receptor binding or enzyme inhibition).

Q3: The powder has turned from white to faint yellow. Is it safe to use?

Quarantine the sample.

  • Diagnosis: Yellowing in sulfinpyrazone samples often indicates photo-degradation or advanced oxidation leading to conjugated by-products.

  • Protocol:

    • Dissolve a small amount in mobile phase.

    • Check purity via HPLC-UV.

    • If purity is <98% or ee <95%, discard. The degradation products may be toxic or biologically active, confounding your data.

Q4: How do I remove peroxides from my solvent before dissolving this compound?

The "Test and Treat" Method:

  • Test: Use commercially available peroxide test strips (e.g., Quantofix). If peroxide > 5 ppm, do not use.

  • Treat: Pass the solvent through a column of activated alumina . This physically adsorbs peroxides.

  • Verify: Re-test with a strip. It should read 0 ppm.

Decision Tree: Sample Handling Workflow

Use this logic flow to determine the fate of your this compound sample.

Sample_Workflow Start Start: Retrieve Sample VisualCheck Visual Inspection: Is it White/Off-White? Start->VisualCheck Yellow Sample is Yellow/Discolored VisualCheck->Yellow No SolventCheck Solvent Status: Is it Peroxide-Free? VisualCheck->SolventCheck Yes Discard DISCARD SAMPLE Yellow->Discard Purify Pass Solvent through Activated Alumina SolventCheck->Purify Peroxides Detected Dissolve Dissolve under Inert Gas (Argon/N2) SolventCheck->Dissolve Clean (<1ppm) Purify->SolventCheck Aliquot Aliquot into Amber Vials (Single Use) Dissolve->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 2: Operational workflow for handling sensitive chiral sulfoxides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5342, Sulfinpyrazone. Retrieved from [Link]

  • Waterman, K. C., et al. (2002).Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
  • Bovara, D., et al. (2017).The oxidation of sulfides to sulfoxides and sulfones: A guide to selective synthesis and stability. Journal of Sulfur Chemistry.

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level (S)-Sulfinpyrazone Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals focused on the sensitive and accurate detection of (S)-Sulfinpyrazone. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, empowering you to overcome the challenges associated with low-level enantioselective analysis of this important uricosuric agent.

Introduction: The Challenge of Low-Level this compound Analysis

Sulfinpyrazone, a potent uricosuric agent used in the management of gout, possesses a chiral center at the sulfur atom, existing as two enantiomers: (S)- and (R)-Sulfinpyrazone. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the ability to accurately quantify the specific (S)-enantiomer at low concentrations in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

The primary challenges in this analysis stem from the need for:

  • High Sensitivity: Detecting trace amounts of this compound in biological samples requires highly sensitive analytical instrumentation and optimized methods.

  • Enantioselectivity: Achieving baseline separation of the (S)- and (R)-enantiomers is paramount for accurate quantification of the target (S)-enantiomer.

  • Matrix Effect Mitigation: Biological matrices such as plasma and urine contain numerous endogenous compounds that can interfere with the ionization of this compound, leading to ion suppression or enhancement and compromising data accuracy.[1][2]

This guide will provide a structured approach to address these challenges, moving from fundamental concepts to advanced troubleshooting.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during the analysis of this compound.

I. Chromatographic Separation Issues

Question 1: I am not achieving baseline separation of the (S)- and (R)-Sulfinpyrazone enantiomers. What should I do?

Answer: Achieving optimal chiral separation is fundamental. Here’s a systematic approach to troubleshoot poor resolution:

A. Re-evaluate Your Chiral Stationary Phase (CSP):

  • Expert Insight: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for separating a wide range of chiral compounds, including those with a sulfoxide chiral center.[3][4] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

  • Troubleshooting Steps:

    • Confirm CSP Suitability: If you are not using a polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series), consider switching to one. For acidic compounds like Sulfinpyrazone, columns like Chiralpak® AD-H or Chiralcel® OD-H have shown success with similar structures.

    • Column Health: An aging column can lead to a loss of resolution. Check the column's performance with a standard racemic mixture. If performance has degraded, consider flushing or replacing the column.

B. Optimize the Mobile Phase Composition:

  • Expert Insight: The composition of the mobile phase plays a critical role in modulating the interactions between the enantiomers and the CSP.[5] Small changes in solvent ratios or additives can have a significant impact on resolution.

  • Troubleshooting Steps:

    • Adjust Solvent Ratios: In reversed-phase mode, systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier generally increases retention and can improve resolution, but may also lead to broader peaks.

    • Introduce an Acidic Additive: Since Sulfinpyrazone is an acidic compound, adding a small amount of a weak acid like formic acid or acetic acid (typically 0.1%) to the mobile phase can improve peak shape and may enhance chiral recognition by ensuring the analyte is in a consistent protonation state.

    • Consider an Alcohol Modifier: In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane) are critical. Methodically adjust the alcohol percentage.

C. Flow Rate and Temperature:

  • Expert Insight: Lowering the flow rate can increase the interaction time between the analytes and the CSP, often leading to better resolution, albeit with longer run times. Temperature affects mobile phase viscosity and the kinetics of mass transfer, thereby influencing separation.

  • Troubleshooting Steps:

    • Reduce Flow Rate: Decrease the flow rate in small increments (e.g., from 0.5 mL/min to 0.4 mL/min) and observe the effect on resolution.

    • Optimize Column Temperature: Systematically evaluate the effect of column temperature. A good starting point is 25°C, with subsequent testing at 30°C and 20°C.

Question 2: My peaks for this compound are tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape can compromise resolution and integration accuracy. Here are the likely causes and solutions:

  • Expert Insight: Peak tailing for acidic compounds like Sulfinpyrazone can be caused by secondary interactions with the stationary phase or issues with the mobile phase pH. Peak fronting is often indicative of column overload.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of Sulfinpyrazone (approximately 2.8) to maintain it in its neutral form and minimize secondary ionic interactions. The addition of 0.1% formic acid is usually sufficient.

    • Sample Overload: Inject a dilution series of your standard. If peak shape improves at lower concentrations, you are likely overloading the column.

    • Column Contamination: If the problem persists, your column's inlet frit may be partially blocked. Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.

    • Extracolumn Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume, which can contribute to peak broadening.

II. Mass Spectrometry Detection Issues

Question 3: The sensitivity for this compound is too low. How can I enhance the signal in my LC-MS/MS analysis?

Answer: Low sensitivity is a common hurdle in trace analysis. A multi-faceted approach is required to boost the signal-to-noise ratio.

A. Optimize Mass Spectrometer Source Parameters:

  • Expert Insight: The efficiency of ionization is highly dependent on the electrospray ionization (ESI) source parameters. These must be optimized specifically for this compound.

  • Troubleshooting Steps:

    • Ionization Mode: Sulfinpyrazone, being an acidic compound, will ionize more efficiently in negative ion mode. Ensure your instrument is set to ESI-.

    • Systematic Parameter Optimization: Infuse a standard solution of Sulfinpyrazone directly into the mass spectrometer and systematically optimize the following parameters:

      • Capillary Voltage: Adjust for a stable and maximal signal.

      • Source Temperature and Gas Flows (Nebulizer and Drying Gas): These parameters affect the desolvation of the droplets containing the analyte. Proper optimization is crucial for efficient ion formation.

    • Collision Energy (CE) and Fragmentor Voltage: In MS/MS mode, these parameters control the fragmentation of the precursor ion. Optimize the CE to maximize the intensity of the most stable and specific product ion.

B. Select Optimal MS/MS Transitions:

  • Expert Insight: The choice of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for both selectivity and sensitivity.

  • Troubleshooting Steps:

    • Precursor Ion Selection: In negative ion mode, the [M-H]⁻ ion of Sulfinpyrazone (m/z 403.1) is the most likely precursor ion.

    • Product Ion Scans: Perform a product ion scan on the m/z 403.1 precursor to identify the most abundant and stable fragment ions. Select the most intense and specific fragment for quantification (quantifier) and a second fragment for confirmation (qualifier).

C. Consider Derivatization:

  • Expert Insight: While not always necessary, chemical derivatization can be a powerful tool to improve the ionization efficiency and chromatographic properties of an analyte.[6][7] For acidic compounds, derivatization can introduce a more readily ionizable group.

  • Potential Strategy (Requires Method Development):

    • Explore derivatization reagents that react with the acidic proton of Sulfinpyrazone to introduce a group that is highly efficient in negative or even positive ESI. This is an advanced technique and requires careful validation to ensure the reaction is complete and reproducible.

Question 4: I am observing significant signal variability and suspect matrix effects. How can I identify and mitigate this?

Answer: Matrix effects are a major cause of poor accuracy and precision in bioanalysis.[8]

A. Diagnosing Matrix Effects:

  • Expert Insight: The most common method to assess matrix effects is the post-extraction spike method.

  • Experimental Protocol:

    • Extract a blank plasma or urine sample using your sample preparation protocol.

    • Spike the extracted blank matrix with a known concentration of this compound.

    • Prepare a standard solution of this compound at the same concentration in your final mobile phase composition.

    • Compare the peak area of the analyte in the spiked extract to the peak area in the neat standard solution. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).

B. Mitigating Matrix Effects:

  • Expert Insight: A combination of improved sample preparation and chromatographic separation is the most effective way to combat matrix effects.

  • Troubleshooting Steps:

    • Enhance Sample Preparation:

      • Solid-Phase Extraction (SPE): If you are currently using a simple protein precipitation method, switching to SPE can provide a much cleaner extract.[9][10][11] For an acidic compound like Sulfinpyrazone, a mixed-mode or a polymeric SPE sorbent can be effective in removing interfering phospholipids and other matrix components.

      • Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can also provide a cleaner sample than protein precipitation.

    • Improve Chromatographic Separation:

      • Adjust your LC gradient to ensure that this compound elutes in a region with minimal co-eluting matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

      • A SIL-IS for this compound is the gold standard for compensating for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction. If a SIL-IS for the (S)-enantiomer is not available, a racemic SIL-Sulfinpyrazone can still be beneficial.

Experimental Protocols and Data

Optimized Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol provides a starting point for developing a robust SPE method for extracting this compound from plasma.

Materials:

  • Mixed-mode anion exchange SPE cartridges

  • Plasma sample

  • Internal Standard solution

  • 4% Phosphoric acid in water

  • Methanol

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound and internal standard with 1 mL of the elution solvent.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Illustrative LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters will require optimization on your specific instrument.

ParameterRecommended Starting ConditionRationale
LC Column Chiralpak® IA-3 or Chiralcel® OJ-3R (or similar polysaccharide-based CSP)Proven effectiveness for a wide range of chiral compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolReversed-phase is common for LC-MS. Formic acid aids in protonation and peak shape.
Gradient Start with a high aqueous percentage and ramp up the organic modifier.To ensure good retention and separation from early-eluting matrix components.
Flow Rate 0.4 mL/minA slightly lower flow rate can improve chiral resolution.
Column Temp. 25°CA good starting point for method development.
Ionization Mode ESI NegativeSulfinpyrazone is an acidic compound.
Precursor Ion m/z 403.1 [M-H]⁻The deprotonated molecule.
Product Ions To be determined by infusion experiments.For building the MRM method.
Capillary Voltage ~3.0 kVOptimize for stable spray and maximum signal.
Source Temp. ~350°COptimize for efficient desolvation.

Visualizations

Troubleshooting Workflow for Poor Chiral Resolution

Caption: A logical workflow for troubleshooting poor chiral separation.

Strategy for Mitigating Matrix Effects

Caption: A multi-pronged strategy to address and overcome matrix effects.

References

  • A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. PubMed. Available from: [Link]

  • A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. MDPI. Available from: [Link]

  • A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study. PubMed. Available from: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Available from: [Link]

  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. MDPI. Available from: [Link]

  • High-performance liquid chromatographic determination of sulfinpyrazone and its metabolites in plasma. PubMed. Available from: [Link]

  • MS/MS parameters and LC conditions optimization. For each MS/MS... ResearchGate. Available from: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available from: [Link]

  • Enantioselective drug analysis: problems and resolutions. PubMed. Available from: [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. Available from: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Available from: [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. Available from: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. Available from: [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI. Available from: [Link]

  • Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. Available from: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available from: [Link]

  • Chemical Derivatization in LC-MS/MS. Syngene International Ltd. Available from: [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. Available from: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available from: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Post-Chromatographic Derivatization Coupled with Mass Spectrometry as a Method of Profiling and Identification of Antioxidants; Ligustrum vulgare Phytocomplex as an Example. MOST Wiedzy. Available from: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. ResearchGate. Available from: [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available from: [Link]

  • Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. MDPI. Available from: [Link]

  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Preprints.org. Available from: [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available from: [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
  • Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis. Available from: [Link]

  • Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Agilent. Available from: [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. ResearchGate. Available from: [Link]

  • Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. ResearchGate. Available from: [Link]

  • Recent Advances on Chiral Mobile Phase Additives: A Critical Review. SciSpace. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. Available from: [Link]

  • Chiral discrimination and enantioselective analysis of drugs: an overview. PubMed. Available from: [Link]

  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. Available from: [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Column Degradation from Sulfinpyrazone Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reversing and Preventing Column Fouling in Sulfinpyrazone Analysis

Executive Summary: The "Phantom" Degradation

If you are analyzing sulfinpyrazone (Anturane) and observing rapid column deterioration—manifesting as high backpressure, peak splitting, or retention time shifts—you are likely not witnessing true stationary phase degradation (hydrolysis). Instead, you are battling severe hydrophobic fouling driven by the drug's primary active metabolite: sulfinpyrazone sulfide .

Unlike the parent drug, the sulfide metabolite is significantly more lipophilic and possesses a longer elimination half-life. Standard C18 cleaning protocols (e.g., 50:50 Methanol:Water) are often insufficient to elute this compound, leading to its accumulation at the column head. Over time, this "sulfide cap" acts as a secondary stationary phase, destroying peak symmetry and spiking pressure.

This guide provides the specific protocols required to strip this metabolite from your column and prevent its return.

Part 1: The Chemistry of the Problem

To solve the issue, we must understand the molecular behavior of the analytes within your HPLC system.

CompoundKey CharacteristicImpact on Column
Sulfinpyrazone Weak Acid (pKa ~2.8)Requires acidic mobile phase for retention; risk of precipitation in high-organic buffers.
Sulfinpyrazone Sulfide High Lipophilicity The Primary Culprit. Irreversibly adsorbs to C18 ligands if wash steps are too weak. Causes "ghost peaks" and pressure spikes.
Sulfinpyrazone Sulfone Moderate PolarityGenerally elutes well; less likely to cause fouling.
Plasma Matrix Proteins/LipidsIf protein precipitation (PPT) is used without cleanup, residual lipids bind with the sulfide metabolite, creating a "waxy" buildup.

The Mechanism of Failure:

  • Incomplete Elution: The gradient ends before the lipophilic sulfide is fully eluted.

  • Accumulation: Subsequent injections add more sulfide to the column head.

  • Phase Collapse/Fouling: The sulfide creates a hydrophobic shield, preventing the mobile phase from interacting efficiently with the C18 ligands.

  • Symptom Onset: Backpressure rises due to particulate precipitation; peaks tail due to mixed-mode interactions with the fouled surface.

Part 2: Troubleshooting Guide (Q&A)
Q1: My backpressure has increased by 30% over 50 injections. Is my column dead?

Diagnosis: Likely inlet frit fouling, not bed collapse. Immediate Action:

  • Reverse Flush: If your column particle size is >1.8 µm, reverse the column and flush into a waste beaker.[1]

  • Solvent: Use 100% Acetonitrile at a low flow rate (0.2 mL/min) for 4 hours. Acetonitrile is a stronger dipole solvent than Methanol and is more effective at solubilizing the sulfide metabolite.

  • Check Frit: If pressure remains high after reversing, the inlet frit is irreversibly plugged with precipitated matrix/metabolite complex. The column must be replaced.

Q2: I see "ghost peaks" eluting at random times in my blank injections.

Diagnosis: Carryover of the sulfide metabolite from previous runs. Root Cause: The sulfide is eluting in subsequent runs because the gradient re-equilibration step is acting as a weak elution step for the retained mass. Solution:

  • Extend Gradient: Add a "sawtooth" wash step at the end of your method. Ramp to 95% Organic (ACN) and hold for at least 3-5 column volumes before re-equilibrating.

  • Needle Wash: Ensure your autosampler needle wash is 90:10 ACN:Water . A weak needle wash (e.g., 50:50 MeOH:H2O) will not clean the sulfide off the needle surface.

Q3: My sulfinpyrazone peak is splitting (doublet peak).

Diagnosis: Void formation or "Phase Shielding." Explanation: If the inlet is heavily fouled, the sample flow path is disrupted (channeling), causing a split peak. Alternatively, if the sample diluent is too strong (e.g., 100% MeOH), the analyte precipitates upon hitting the aqueous mobile phase. Corrective Action:

  • Match Diluent: Ensure sample diluent matches the initial mobile phase conditions (e.g., 20% ACN in Acidic Buffer).

  • Regenerate: Perform the "Deep Clean" protocol (see Part 3) to remove the fouling layer. If splitting persists, a void has formed, and the column must be discarded.

Part 3: Protocols
Protocol A: The "Sulfide Stripper" Regeneration Workflow

Use this protocol when standard washing fails to restore pressure or peak shape.

Prerequisites: Disconnect column from detector (to avoid fouling the flow cell). Flow Rate: 0.5 mL/min (for standard 4.6mm ID columns).

StepSolvent CompositionDurationPurpose
1 95:5 Water:Acetonitrile20 minFlush out buffer salts to prevent precipitation in organic solvents.
2 100% Acetonitrile30 minRemove moderately retained organics and sulfone metabolites.
3 50:50 Acetonitrile:Isopropanol (IPA) 45 min CRITICAL STEP. IPA's viscosity and solvent strength solubilize the lipophilic sulfide and lipid matrix.
4 100% Acetonitrile20 minFlush out the viscous IPA.
5 Mobile Phase A (Initial Conditions)30 minRe-equilibrate the stationary phase.
Protocol B: Sample Preparation Optimization

Prevention is better than cure. Move away from simple Protein Precipitation (PPT).

  • Acidification: Acidify plasma samples with dilute H3PO4 or Formic Acid prior to extraction. This keeps sulfinpyrazone (pKa 2.8) in its non-ionized state, improving extraction efficiency.

  • Liquid-Liquid Extraction (LLE): Use Chlorobutane:Ethylene Dichloride (4:1) or similar non-polar solvent. This extracts the drug and metabolites while leaving the "bio-gunk" (phospholipids) in the aqueous phase, protecting your column.

Part 4: Visualizations
Diagram 1: Troubleshooting Logic Flow

Use this decision tree to diagnose the specific failure mode.

TroubleshootingFlow Start Symptom Detected HighPressure High Backpressure Start->HighPressure PeakIssue Peak Tailing/Splitting Start->PeakIssue GhostPeaks Ghost Peaks/Carryover Start->GhostPeaks Action_Reverse Reverse Flush (100% ACN) HighPressure->Action_Reverse Action_Regen Protocol A: Sulfide Stripper Wash PeakIssue->Action_Regen Action_Gradient Extend Gradient High % Org Hold GhostPeaks->Action_Gradient Decision_Fixed Issue Resolved? Action_Reverse->Decision_Fixed Action_Regen->Decision_Fixed Action_Gradient->Decision_Fixed Replace Replace Column (Irreversible Damage) Decision_Fixed->Replace No Monitor Resume Analysis with Guard Column Decision_Fixed->Monitor Yes

Caption: Decision matrix for diagnosing sulfinpyrazone-induced column failure. Follow the path based on your primary symptom.

Diagram 2: The "Sulfide Trap" Mechanism

Visualizing why the metabolite causes column failure.

SulfideTrap Injection Injection (Plasma Sample) ColumnHead Column Head (C18 Phase) Injection->ColumnHead Sulfide Sulfide Metabolite (High Lipophilicity) ColumnHead->Sulfide Sulfinpyrazone Sulfinpyrazone (Parent Drug) ColumnHead->Sulfinpyrazone Elution Standard Gradient (50-60% MeOH) Sulfide->Elution Incomplete Removal Result_Sulfide Irreversible Adsorption (Fouling Layer) Sulfide->Result_Sulfide Accumulates Sulfinpyrazone->Elution Result_Parent Elutes Normally Elution->Result_Parent Pressure Backpressure Spike & Peak Tailing Result_Sulfide->Pressure

Caption: Mechanism of failure. The lipophilic sulfide metabolite resists standard elution, building up a fouling layer that degrades performance.

References
  • Lecaillon, J. B., & Souppart, C. (1976). Quantitative assay of sulphinpyrazone in plasma and urine by high-performance liquid chromatography. Journal of Chromatography A, 121(2), 227-234.[2] [Link]

  • Dieterle, W., et al. (1980). New metabolites of sulfinpyrazone in man. Arzneimittelforschung, 30(6), 989-993. [Link]

  • Mahony, C., et al. (1983). Kinetics and metabolism of sulfinpyrazone. Clinical Pharmacology and Therapeutics, 33(4), 491-497. [Link]

  • Chrom Tech, Inc. (2025). How to Regenerate a C18 HPLC Column. Chrom Tech Technical Support. [Link]

  • Waters Corporation. (2023). Cleaning Methods for Reversed-Phase Columns. Waters Knowledge Base. [Link]

Sources

Technical Support Center: Optimization of Chiral Selector Concentration for Sulfinpyrazone Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of sulfinpyrazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the concentration of chiral selectors for the successful enantioseparation of sulfinpyrazone. Here, we move beyond generic protocols to offer field-proven insights and troubleshooting strategies to address the specific challenges you may encounter during your experiments.

Introduction: The Critical Role of Chiral Selector Concentration

The successful chiral separation of sulfinpyrazone, a uricosuric agent with a stereocenter at the sulfoxide group, is fundamentally dependent on the transient diastereomeric complexes formed between its enantiomers and a chiral selector. The concentration of this selector is a critical parameter that directly influences resolution, analysis time, and peak shape. An insufficient concentration may lead to poor or no separation, while an excessive concentration can result in peak broadening, increased backpressure, and even a decrease in resolution. This guide will provide a systematic approach to optimizing this crucial parameter.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started:

Q1: What are the most common types of chiral selectors used for sulfinpyrazone resolution?

A1: Polysaccharide-based chiral stationary phases (CSPs), particularly those with cellulose and amylose derivatives, are widely used for the HPLC separation of sulfinpyrazone enantiomers.[1] Additionally, protein-based CSPs, such as those containing human serum albumin (HSA), have shown effectiveness.[2] In capillary electrophoresis (CE), various cyclodextrins and their derivatives are employed as chiral selectors in the background electrolyte.[3][4]

Q2: How does the concentration of a chiral selector in the mobile phase (for HPLC) or background electrolyte (for CE) affect the separation?

A2: In methods utilizing a chiral mobile phase additive (CMPA) or a chiral selector in the background electrolyte, the concentration of the selector is crucial. As the concentration increases, the interaction between the selector and the sulfinpyrazone enantiomers becomes more frequent, which generally leads to better resolution up to an optimal point.[5] Beyond this optimum, several issues can arise, including increased viscosity of the mobile phase (leading to higher backpressure), peak broadening due to mass transfer limitations, and in some cases, a decrease in selectivity.

Q3: Is there a universal "best" concentration for a given chiral selector?

A3: No, the optimal concentration is highly dependent on the specific chiral selector, the analyte (sulfinpyrazone), the matrix, and the other chromatographic or electrophoretic conditions (e.g., mobile phase composition, pH, temperature).[6] Therefore, empirical optimization is always necessary.

Q4: Can I use the same chiral selector concentration for different analytical techniques (e.g., HPLC vs. CE)?

A4: It is highly unlikely. The principles of separation and the nature of the interactions differ significantly between HPLC and CE.[3][7] The optimal concentration for a chiral selector used as a mobile phase additive in HPLC will likely be different from its optimal concentration in the background electrolyte for CE.

Troubleshooting Guide: Common Problems and Solutions

This section provides a structured approach to troubleshooting common issues encountered during the optimization of chiral selector concentration for sulfinpyrazone resolution.

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, unresolved peak for sulfinpyrazone.

  • Two overlapping peaks with a resolution (Rs) value significantly less than 1.5.

Potential Causes & Corrective Actions:

Potential Cause Explanation & Causality Recommended Action
Insufficient Chiral Selector Concentration The concentration of the chiral selector is too low to create a sufficient difference in the formation of diastereomeric complexes with the sulfinpyrazone enantiomers.Systematically increase the chiral selector concentration. For chiral mobile phase additives in HPLC, start with a low concentration (e.g., 1-2 mM for cyclodextrins) and incrementally increase it. For CE, a typical starting range for cyclodextrins is 5-10 mM.
Inappropriate Chiral Selector The chosen chiral selector may not have the appropriate stereochemical recognition sites for sulfinpyrazone.Screen different types of chiral selectors. If using a polysaccharide-based CSP, try columns with different derivatives (e.g., amylose vs. cellulose). If using cyclodextrins in CE, screen various derivatives (e.g., neutral, charged).
Mobile Phase/Background Electrolyte Composition The composition of the mobile phase or background electrolyte (e.g., organic modifier, pH, additives) can significantly impact the interaction between sulfinpyrazone and the chiral selector.Optimize the mobile phase/background electrolyte. For HPLC, vary the type and percentage of the organic modifier (e.g., methanol, ethanol, isopropanol). For CE, optimize the pH of the background electrolyte, as the charge of sulfinpyrazone can affect its interaction with charged cyclodextrins.[8]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a tailing factor > 1.2 or a fronting factor < 0.8.

  • Broad peaks leading to decreased resolution and sensitivity.

Potential Causes & Corrective Actions:

Potential Cause Explanation & Causality Recommended Action
Excessive Chiral Selector Concentration A high concentration of the chiral selector can increase the viscosity of the mobile phase, leading to poor mass transfer and peak broadening.Reduce the chiral selector concentration. If you have achieved good resolution but are experiencing poor peak shape, try decreasing the concentration in small increments to see if the peak shape improves without significantly sacrificing resolution.
Secondary Interactions with the Stationary Phase Unwanted interactions between sulfinpyrazone and the stationary phase (e.g., silanol groups on silica-based columns) can cause peak tailing.Add a mobile phase additive. For basic compounds like sulfinpyrazone, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can help to mask active sites on the stationary phase and improve peak shape.[9]
Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Reduce the sample concentration or injection volume. Prepare a more dilute sample of sulfinpyrazone and inject a smaller volume.
Column Degradation The performance of a chiral column can degrade over time, leading to poor peak shape.Flush the column or replace it. Follow the manufacturer's instructions for column washing. If the performance does not improve, the column may need to be replaced.[1]

Experimental Protocols: A Step-by-Step Approach to Optimization

Protocol 1: Optimization of Chiral Selector Concentration using a Polysaccharide-Based CSP in HPLC

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of sulfinpyrazone enantiomers on a polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

1. Initial Column Screening and Mobile Phase Selection:

  • Screen several polysaccharide-based CSPs (e.g., amylose and cellulose-based) to identify a column that shows some initial selectivity for sulfinpyrazone.
  • Start with a common mobile phase for chiral separations, such as a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).[9] Add a basic modifier like 0.1% DEA to improve peak shape.

2. Optimization of Organic Modifier Concentration:

  • Once a suitable column is identified, systematically vary the concentration of the alcohol in the mobile phase. Create a series of mobile phases with varying alcohol content (e.g., 5%, 10%, 15%, 20%).
  • Inject the sulfinpyrazone standard with each mobile phase and monitor the resolution and retention times of the enantiomers.
  • Plot resolution versus alcohol concentration to determine the optimal concentration that provides the best balance between resolution and analysis time.

3. Fine-Tuning with Additives:

  • If peak tailing is still an issue, the concentration of the basic additive (e.g., DEA) can be adjusted (e.g., from 0.05% to 0.2%).
  • For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial, though less likely for sulfinpyrazone.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Fine-Tuning Start Start Optimization Screen_CSPs Screen Polysaccharide CSPs (Amylose & Cellulose-based) Start->Screen_CSPs Select_MP Select Initial Mobile Phase (e.g., Hexane/IPA 90:10 + 0.1% DEA) Screen_CSPs->Select_MP Vary_Modifier Vary Organic Modifier % (e.g., 5%, 10%, 15%, 20% IPA) Select_MP->Vary_Modifier Analyze_Results Analyze Resolution (Rs) and Retention Time (tR) Vary_Modifier->Analyze_Results Inject Standard Optimal_Modifier Determine Optimal Modifier % Analyze_Results->Optimal_Modifier Adjust_Additive Adjust Additive Concentration (e.g., 0.05% - 0.2% DEA) Optimal_Modifier->Adjust_Additive If peak tailing persists Final_Method Final Optimized Method Optimal_Modifier->Final_Method If peak shape is good Adjust_Additive->Final_Method

Protocol 2: Optimization of Cyclodextrin Concentration in Capillary Electrophoresis

This protocol describes the optimization of the concentration of a cyclodextrin (CD) chiral selector in the background electrolyte (BGE) for the enantioseparation of sulfinpyrazone.

1. Selection of Cyclodextrin and Initial BGE:

  • Choose a suitable cyclodextrin derivative. For acidic compounds like sulfinpyrazone, neutral or positively charged CDs may be effective. Start with a common choice like hydroxypropyl-β-cyclodextrin (HP-β-CD).
  • Prepare a stock solution of the BGE, for example, 50 mM phosphate buffer at a pH of 7.0.

2. Systematic Variation of Cyclodextrin Concentration:

  • Prepare a series of BGE solutions containing different concentrations of the chosen CD (e.g., 0, 5, 10, 15, 20, 25 mM).[3]
  • Perform electrophoretic runs with each BGE, injecting the sulfinpyrazone standard.
  • Monitor the migration times and resolution of the enantiomers.

3. Data Analysis and Optimization:

  • Plot the resolution versus the CD concentration. The resolution will typically increase with concentration, reach a maximum, and then may decrease.
  • The concentration that provides the maximum resolution is the optimum concentration.
  • If satisfactory resolution is not achieved, consider screening other CD derivatives or optimizing the BGE pH.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Experimentation cluster_2 Step 3: Analysis & Decision Start Start Optimization Select_CD Select Cyclodextrin (e.g., HP-β-CD) Start->Select_CD Prepare_BGE Prepare BGE (e.g., 50 mM Phosphate, pH 7.0) Select_CD->Prepare_BGE Vary_CD_Conc Prepare BGE with varying CD concentrations (0, 5, 10, 15, 20, 25 mM) Prepare_BGE->Vary_CD_Conc Run_CE Perform Electrophoretic Runs Vary_CD_Conc->Run_CE Analyze_Data Plot Resolution vs. CD Concentration Run_CE->Analyze_Data Optimal_Conc Identify Optimal Concentration Analyze_Data->Optimal_Conc Resolution_OK Resolution Satisfactory? Optimal_Conc->Resolution_OK End Final Method Resolution_OK->End Yes Screen_Other_CDs Screen Other CD Derivatives or Optimize BGE pH Resolution_OK->Screen_Other_CDs No

Data Summary Tables

Table 1: Typical Starting Conditions for Sulfinpyrazone Chiral HPLC

ParameterPolysaccharide-Based CSPs
Stationary Phase Chiralpak® AD-H, Chiralcel® OD-H, or similar
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Additive 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Table 2: Typical Starting Conditions for Sulfinpyrazone Chiral CE

ParameterCyclodextrin-based Separation
Chiral Selector Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Selector Concentration 10-20 mM
Background Electrolyte 50 mM Phosphate Buffer
pH 7.0
Voltage 20-25 kV
Temperature 25 °C
Detection UV at 254 nm

Conclusion

The optimization of chiral selector concentration is a critical step in developing a robust and reliable method for the enantioseparation of sulfinpyrazone. By following a systematic approach of screening, optimization, and fine-tuning, researchers can overcome common challenges and achieve baseline resolution with good peak shape. This guide provides a framework for this process, combining theoretical understanding with practical, actionable steps. Remember that each chiral separation is unique, and empirical observation is key to success.

References

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. Retrieved from [Link]

  • Quality by Design Assisted Optimization of a Chiral Capillary Electrokinetic Chromatographic Method for the Separation of Amlodipine Enantiomers Using Maltodextrin as Chiral Selector. (2022). MDPI. Retrieved from [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). MDPI. Retrieved from [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022). MDPI. Retrieved from [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). Scientific Reports. Retrieved from [Link]

  • Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. (2013). ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Capillary electrophoresis with chiral selectors: optimization of separation and determination of thermodynamic parameters for binding of tioconazole enantiomers to cyclodextrins. (1994). Analytical Chemistry. Retrieved from [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. (2016). Separations. Retrieved from [Link]

  • Cyclodextrin-modified micellar electrokinetic chromatography for enantioseparations. (2014). Methods in Molecular Biology. Retrieved from [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. (2016). ResearchGate. Retrieved from [Link]

  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. (2021). MDPI. Retrieved from [Link]

  • Chiral Pyrazolo[4,3-e][5][7][10]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. (2021). MDPI. Retrieved from [Link]

  • Phenomenex. (2012). The Chiral Notebook. Retrieved from [Link]

  • Quality by Design Assisted Optimization of a Chiral Capillary Electrokinetic Chromatographic Method for the Separation of Amlodipine Enantiomers Using Maltodextrin as Chiral Selector. (2022). Ubaya Repository. Retrieved from [Link]

  • Chiralpedia. (2022, December 29). Protein-based CSPs. Retrieved from [Link]

  • Enantioseparation of Selected Imidazole Drugs Using Dual Cyclodextrin-Modified Micellar Electrokinetic Chromatography. (2019). Methods in Molecular Biology. Retrieved from [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. (2016). PubMed Central. Retrieved from [Link]

  • Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns: High-performance Liquid Chromatography and Molecular Modeling. (2025). Repository of the Academy's Library. Retrieved from [Link]

  • Analytical Quality by Design-Compliant Development of a Cyclodextrin-Modified Micellar ElectroKinetic Chromatography Method for the Determination of Trimecaine and Its Impurities. (2023). MDPI. Retrieved from [Link]

  • Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. (2021). MDPI. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Inhibition of CYP2C9: (S)-Sulfinpyrazone vs. (S)-Warfarin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Central Role of CYP2C9 in Drug Metabolism

Cytochrome P450 2C9 (CYP2C9) is a pivotal enzyme in human drug metabolism, responsible for the oxidative biotransformation of a significant portion of clinically used drugs.[1] Accounting for approximately 20% of the total P450 protein content in the human liver, its substrates often include compounds with narrow therapeutic indices, such as the anticoagulant (S)-warfarin and various non-steroidal anti-inflammatory drugs (NSAIDs).[1] Consequently, the inhibition of CYP2C9 is a major concern in drug development and clinical practice due to the high potential for clinically significant drug-drug interactions (DDIs). Understanding the inhibitory potential of new chemical entities and existing drugs is therefore critical for predicting and mitigating adverse drug events.

(S)-Sulfinpyrazone and (S)-Warfarin: A Tale of Two Inhibitory Profiles

While both this compound and (S)-Warfarin are associated with CYP2C9 inhibition, their mechanisms and the identity of the primary inhibitory species differ significantly. This distinction is crucial for accurate DDI prediction and management.

This compound: The Potent Metabolite

Sulfinpyrazone, a uricosuric agent used to treat gout, markedly enhances the anticoagulant effect of warfarin.[2] This clinical observation stems from the potent inhibition of CYP2C9, which slows the metabolic clearance of (S)-warfarin.[2] However, in vitro studies have revealed that sulfinpyrazone itself is a relatively weak inhibitor of CYP2C9. The clinically relevant inhibition is primarily caused by its sulfide metabolite.[2] This metabolite, formed in the body, is substantially more potent than the parent drug, highlighting the critical importance of evaluating metabolites in DDI studies.

(S)-Warfarin: Substrate and Feedback Inhibitor

(S)-Warfarin, the more potent enantiomer of the racemic warfarin mixture, is a classic substrate for CYP2C9.[3][4][5] Its primary interaction with the enzyme is one of being metabolized to various hydroxylated, inactive forms.[6] However, these metabolites, particularly 7-hydroxywarfarin and 10-hydroxywarfarin, can act as competitive inhibitors of CYP2C9, creating a feedback inhibition loop.[7] This means that as warfarin is metabolized, the resulting products can slow down the metabolism of subsequent warfarin molecules. 10-hydroxywarfarin has been identified as a particularly potent inhibitor among the metabolites.[7]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the available Kᵢ values for sulfinpyrazone, its metabolites, and the inhibitory metabolites of warfarin. It is important to note that direct head-to-head comparisons in the same experimental system are ideal but not always available in the literature.

InhibitorKᵢ (µM)Primary Mechanism of InhibitionNotes
Sulfinpyrazone 230CompetitiveParent drug, considered a weak inhibitor.[2]
Sulfinpyrazone Sulfide 17CompetitiveThe primary active metabolite responsible for the clinically observed DDI with warfarin.[2]
Sulfinpyrazone Sulfone 73CompetitiveAnother metabolite of sulfinpyrazone with moderate inhibitory activity.[2]
(S)-7-Hydroxywarfarin ~4.5x Kₘ of (S)-WarfarinCompetitiveA major metabolite of (S)-warfarin that acts as a feedback inhibitor. Its inhibitory effect is significant due to its abundance.[7]
(S)-10-Hydroxywarfarin ~2.5x lower than Kₘ of (S)-WarfarinCompetitiveThe most potent inhibitory metabolite of warfarin identified in the cited study.[7]

These values are compiled from different studies and experimental conditions may vary.

From this data, it is evident that the sulfinpyrazone sulfide metabolite (Kᵢ = 17 µM) is a more potent inhibitor of CYP2C9 than the parent sulfinpyrazone molecule and its sulfone metabolite. The inhibitory potency of the hydroxywarfarin metabolites is also significant, with 10-hydroxywarfarin being a particularly strong inhibitor. The direct comparison of the absolute Kᵢ values between the sulfinpyrazone sulfide and hydroxywarfarin metabolites is challenging without a single, controlled study. However, both classes of metabolites are clearly capable of clinically relevant CYP2C9 inhibition.

Experimental Workflow for Assessing CYP2C9 Inhibition

A robust and reproducible in vitro assay is fundamental to characterizing the inhibitory potential of a compound. The following diagram illustrates a typical workflow for determining the IC₅₀ and Kᵢ of a test compound against CYP2C9.

CYP2C9_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Recombinant Human CYP2C9 (or Human Liver Microsomes) B Prepare Probe Substrate (e.g., Diclofenac, (S)-Warfarin) C Prepare Test Inhibitor Serial Dilutions D Prepare NADPH Regenerating System E Pre-incubate CYP2C9 Enzyme with Test Inhibitor D->E Combine F Initiate Reaction with Probe Substrate & NADPH System E->F G Incubate at 37°C (Time-dependent) F->G H Terminate Reaction (e.g., Acetonitrile Quench) G->H Stop I Quantify Metabolite Formation (LC-MS/MS or Fluorescence) H->I J Plot % Inhibition vs. [Inhibitor] I->J K Calculate IC50 and Ki J->K

Caption: A generalized workflow for determining CYP2C9 inhibition kinetics.

Detailed Experimental Protocol: CYP2C9 Inhibition Assay

This protocol provides a step-by-step methodology for determining the IC₅₀ of a test compound against recombinant human CYP2C9, using diclofenac as a probe substrate.

Rationale: Recombinant enzymes are often preferred for mechanistic studies to avoid the confounding metabolic activities of other P450s present in human liver microsomes. Diclofenac is a well-characterized CYP2C9 substrate, and its 4'-hydroxylation is a specific marker of CYP2C9 activity.

Materials:

  • Recombinant human CYP2C9 (e.g., from baculovirus-infected insect cells)

  • Diclofenac

  • Test Inhibitor

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • 96-well microtiter plates

  • Incubator (37°C)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of diclofenac and the test inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test inhibitor in the same solvent to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare the reaction buffer and NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (on ice):

    • In a 96-well plate, add the following to each well:

      • Potassium Phosphate Buffer

      • Recombinant CYP2C9 enzyme

      • Test inhibitor at various concentrations (or solvent for control wells).

    • Causality: A pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent inhibitors.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Add the probe substrate (diclofenac) to each well.

    • Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells. The final volume should be consistent across all wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This time should be within the linear range of metabolite formation, determined in preliminary experiments.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard for LC-MS/MS analysis.

    • Self-Validation: The use of an internal standard corrects for variations in sample processing and instrument response, ensuring the accuracy of the quantification.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of 4'-hydroxydiclofenac using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • If the mechanism of inhibition is competitive, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

Conclusion and Field-Proven Insights

The comparison between this compound and (S)-Warfarin offers a compelling case study in the complexities of CYP2C9 inhibition. The key takeaway for drug development professionals is the indispensable need to look beyond the parent drug and investigate the activity of major metabolites. The sulfinpyrazone-warfarin interaction is a classic example where the metabolite is the primary perpetrator of a clinically significant DDI.

Furthermore, the feedback inhibition of CYP2C9 by warfarin's own metabolites underscores the intricate regulatory mechanisms that can influence a drug's pharmacokinetics. When evaluating potential CYP2C9 inhibitors, it is crucial to employ well-validated in vitro systems and consider the clinical context of the drugs involved. For compounds that are likely to be co-administered with narrow therapeutic index CYP2C9 substrates like warfarin, a thorough in vitro inhibition profile is not just a regulatory requirement but a cornerstone of responsible drug development.

References

  • Jones, D. R., et al. (2011). Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin. Drug Metabolism and Disposition, 39(8), 1436–1443. [Link]

  • He, M., & Trager, W. F. (1995). Inhibition of (S)-warfarin metabolism by sulfinpyrazone and its metabolites. Drug Metabolism and Disposition, 23(6), 659–663. [Link]

  • Hutzler, M. G., et al. (2008). Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection. Drug Metabolism and Disposition, 36(11), 2250–2258. [Link]

  • Hemeryck, A., et al. (1999). Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes. European Journal of Clinical Pharmacology, 54(12), 947–951. [Link]

  • Dean, L. (2012). Warfarin Therapy and the Genotypes CYP2C9 and VKORC1. Medical Genetics Summaries. [Link]

  • CPIC. (2021). CPIC guideline for Warfarin, CYP2C9, CYP4F2, VKORC1 and rs12777823. YouTube. [Link]

  • Gong, I. Y., et al. (2020). Impact of CYP2C9-Interacting Drugs on Warfarin Pharmacogenomics. Clinical Pharmacology & Therapeutics, 108(5), 1047–1055. [Link]

  • He, M., & Trager, W. F. (1996). Warfarin Analog Inhibition of Human CYP2C9-catalyzed S-warfarin 7-hydroxylation. Drug Metabolism and Disposition, 24(7), 779–785. [Link]

  • Locuson, C. W., & Tracy, T. S. (2006). Enzyme Source Effects on CYP2C9 Kinetics and Inhibition. Drug Metabolism and Disposition, 34(6), 929–935. [Link]

  • Linder, M. W., et al. (2017). Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites. Journal of Clinical Pharmacology, 57(3), 362–372. [Link]

  • Jones, B. C., et al. (2005). Inhibition of Recombinant Cytochrome P450 Isoforms 2D6 and 2C9 by Diverse Drug-like Molecules. Journal of Biomolecular Screening, 10(4), 346–354. [Link]

  • Kuzmic, P. (2011). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Analytical Biochemistry, 419(2), 241–248. [Link]

  • Taylor & Francis. Cytochrome p450 2c9 – Knowledge and References. [Link]

  • Jokhab, S., et al. (2023). The impact of CYP2C9, VKORC1, and CYP4F2 polymorphisms on warfarin dose requirement in Saudi patients. Frontiers in Pharmacology, 14, 1104523. [Link]

Sources

Cross-reactivity of (S)-Sulfinpyrazone antibodies in ELISA assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Development & Validation Guide: Stereoselective ELISA for (S)-Sulfinpyrazone Content Type: Publish Comparison Guide (Methodological & Performance Benchmarking) Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals.

Executive Summary: The Chiral Challenge

Sulfinpyrazone (Anturane) is a potent uricosuric and antiplatelet agent containing a chiral sulfoxide moiety. While often administered as a racemate, the (S)-enantiomer exhibits distinct pharmacokinetic properties and potency profiles, particularly regarding its interaction with warfarin and its reduction to the highly active sulfide metabolite .

Standard polyclonal immunoassays often fail to distinguish between the (S)- and (R)-enantiomers due to the high structural homology of the pyrazolidine-3,5-dione backbone. This guide compares the performance characteristics of a high-specificity Anti-(S)-Sulfinpyrazone Monoclonal Antibody (mAb) assay against standard Non-Selective Polyclonal (pAb) assays. It provides the experimental framework to validate enantioselectivity and minimize critical cross-reactivity with the achiral sulfide and sulfone metabolites.

Antibody Design Strategy: The Core of Specificity

To achieve enantioselectivity, the antibody must discriminate the spatial orientation of the oxygen atom on the sulfinyl group. Standard immunization strategies often conjugate the drug via the phenyl rings, exposing the "backbone" and resulting in broad cross-reactivity.

Optimal Strategy:

  • Hapten Design: Conjugation must occur at the pyrazolidine ring distal to the sulfoxide tail, or via a linker that forces the sulfoxide group into the immunodominant position.

  • Screening: Clones must be screened using a "Negative Selection" protocol against (R)-Sulfinpyrazone and the Sulfide metabolite.

Comparative Performance Profile
Feature(S)-Specific mAb Assay Standard Polyclonal Assay Impact on Data
Primary Target This compoundRacemic SulfinpyrazoneAccurate PK vs. Total Drug only
(R)-Enantiomer CR% < 5%~100%mAb allows specific clearance tracking
Sulfide Metabolite CR% < 1% (Target)40–80%pAb overestimates parent drug due to active metabolite
Sulfone Metabolite CR% < 1%10–30%pAb interference from inactive metabolite
Sensitivity (IC50) 1–10 ng/mL10–50 ng/mLmAb offers superior sensitivity

(CR% = Cross-Reactivity Percentage)

Critical Cross-Reactivity Risks & Mechanism

The metabolic pathway of sulfinpyrazone creates three distinct interference risks. The diagram below illustrates the structural relationships and the "Danger Zones" for antibody binding.

MetabolicInterference Sulfinpyrazone This compound (Target Analyte) Chiral Sulfoxide (S=O) Sulfide Sulfide Metabolite (Achiral Thioether) No Oxygen on Sulfur Sulfinpyrazone->Sulfide Reduction (Gut Bacteria) Sulfone Sulfone Metabolite (Achiral Sulfone) Two Oxygens (O=S=O) Sulfinpyrazone->Sulfone Oxidation (CYP450) R_Enantiomer (R)-Sulfinpyrazone (Primary Interferent) Mirror Image S=O Antibody Anti-(S)-mAb Antibody->Sulfinpyrazone High Affinity Binding (100%) Antibody->R_Enantiomer Steric Clash (<5% Binding) Antibody->Sulfide Missing H-Bond Acceptor (<1% Binding) Antibody->Sulfone Steric Hindrance (Extra O) (<1% Binding)

Figure 1: Structural Interference Map. The (S)-specific antibody relies on the precise geometry of the sulfoxide oxygen. The Sulfide (lacking oxygen) and Sulfone (extra oxygen) must be excluded by the paratope's steric constraints.

Experimental Protocol: Stereoselective Competitive ELISA

This protocol is optimized for a Competitive Indirect ELISA format, which offers the highest sensitivity for small molecules.

Reagents & Equipment
  • Coating Antigen: this compound-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-(S)-Sulfinpyrazone mAb (Clone SP-S1 or equivalent).

  • Competitors: Pure this compound, (R)-Sulfinpyrazone, and Sulfide metabolite standards.

  • Buffer: PBS + 0.05% Tween-20 (PBST), pH 7.4.

Step-by-Step Workflow
  • Plate Coating:

    • Coat 96-well microtiter plates with 100 µL/well of Coating Antigen.

    • Incubate overnight at 4°C.

    • Validation Check: High coating density can mask low-affinity interactions; titrate antigen to lowest signal-generating concentration (0.2–1.0 µg/mL).

  • Blocking:

    • Wash 3x with PBST.

    • Block with 200 µL/well of 3% Non-Fat Dry Milk in PBS for 2 hours at RT.

  • Competitive Reaction (The Critical Step):

    • Prepare serial dilutions of Standards (0.01 to 1000 ng/mL) in PBS.

    • Add 50 µL of Standard or Sample to wells.

    • Immediately add 50 µL of Anti-(S)-Sulfinpyrazone mAb (at limiting concentration, e.g., 1:10,000).

    • Mechanistic Insight: Pre-mixing antibody and sample in a tube for 30 mins before adding to the plate can improve equilibrium and sensitivity (IC50).

    • Incubate 1 hour at RT with shaking (500 rpm).

  • Detection:

    • Wash 5x with PBST.

    • Add 100 µL HRP-conjugated Goat Anti-Mouse IgG. Incubate 45 mins.

    • Wash 5x with PBST.

    • Add TMB Substrate. Stop reaction with 1M H2SO4 after 15 mins.

    • Read OD at 450 nm.

Workflow Logic Diagram

ELISA_Workflow Step1 1. Coat Plate (S)-Hapten-BSA Step2 2. Block (3% Milk) Step1->Step2 Step3 3. Competition Sample + Anti-(S)-mAb Step2->Step3 Analytes compete for mAb binding Step4 4. Detection Secondary-HRP + TMB Step3->Step4 Wash unbound reagents Result 5. Analysis Sigmoidal Curve Fit Step4->Result

Figure 2: Competitive ELISA Workflow. The signal is inversely proportional to the concentration of this compound in the sample.

Data Analysis & Validation Criteria

To validate the assay as "Stereoselective," you must calculate the Cross-Reactivity (CR%) using the IC50 values derived from 4-Parameter Logistic (4PL) curves.

Formula:



Acceptance Criteria Table
AnalyteIC50 (ng/mL)Max Acceptable CR%Interpretation
This compound 5.0 100% Reference Standard
(R)-Sulfinpyrazone> 100.0< 5%Successful Enantioseparation
Sulfide Metabolite> 500.0< 1%No interference from active metabolite
Sulfone Metabolite> 1000.0< 0.5%No interference from inactive metabolite
Phenylbutazone> 5000.0< 0.1%Specific to sulfinyl side chain

Troubleshooting High Cross-Reactivity:

  • High (R) Binding: The antibody targets the pyrazolidine ring. Solution: Re-screen clones or change hapten linker position.

  • High Sulfide Binding: The antibody does not interact with the sulfoxide oxygen. Solution: Use a hapten with a rigid linker that exposes the S=O group.

References

  • Stereoselectivity of antibodies for the bioanalysis of chiral drugs. Source: Pharmaceutical Research (PubMed) URL:[Link]

  • The warfarin-sulfinpyrazone interaction: stereochemical considerations. Source: Clinical Pharmacology & Therapeutics (PubMed) URL:[Link]

  • Kinetics and metabolism of sulfinpyrazone. Source: Clinical Pharmacology & Therapeutics (PubMed) URL:[Link]

  • High-performance liquid chromatographic determination of sulfinpyrazone and its metabolites in plasma. Source: Journal of Chromatography B (PubMed) URL:[Link]

Navigating Platelet Inhibition: A Comparative Guide to (S)-Sulfinpyrazone Plasma Levels and Functional Response

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiplatelet therapeutics, establishing a clear and predictable relationship between a drug's plasma concentration and its pharmacological effect is paramount for optimizing dosing strategies and ensuring patient safety. This guide provides an in-depth analysis of the correlation between plasma levels of (S)-Sulfinpyrazone and its primary active metabolite with the degree of platelet inhibition. By synthesizing preclinical and clinical data, we will explore the causal mechanisms, present detailed experimental protocols for robust assessment, and offer a comparative perspective against other notable antiplatelet agents.

The Central Thesis: Metabolite-Driven Efficacy

The antiplatelet activity of sulfinpyrazone is not primarily exerted by the parent drug itself, but rather by its sulfide metabolite.[1] This crucial distinction forms the basis of our investigation. The parent compound, this compound, undergoes hepatic metabolism, leading to the formation of several metabolites, including the pharmacologically active sulfide and the less active sulfone.[2] The sulfide metabolite is a more potent inhibitor of cyclooxygenase (COX), the enzyme responsible for producing thromboxane A2, a key mediator of platelet aggregation.[3]

A pivotal study in human volunteers demonstrated a significant correlation between the plasma concentration of the thioether (sulfide) metabolite and the inhibition of platelet function, as measured by arachidonate-induced aggregation and malondialdehyde production (r = 0.577, p < 0.001).[1] Conversely, no significant correlation was observed for the plasma concentrations of unchanged sulfinpyrazone or its sulfone metabolite.[1] This underscores the necessity of monitoring the sulfide metabolite to accurately assess the therapeutic effect of sulfinpyrazone.

Furthermore, the sulfide metabolite exhibits a longer plasma half-life (approximately 11 hours) compared to the parent drug (around 5 hours), contributing to a sustained antiplatelet effect.[2]

Quantifying the Correlation: Plasma Levels and Platelet Aggregation

The following table summarizes the key pharmacokinetic parameters of sulfinpyrazone and its sulfide metabolite, alongside the established effective concentration for platelet inhibition.

ParameterThis compoundThis compound Sulfide Metabolite
Time to Peak Plasma Concentration (Tmax) 1-2 hoursVariable, dependent on metabolism
Plasma Half-life (t1/2) ~5 hours[2]~11 hours[2]
Primary Antiplatelet Activity LowHigh[3]
Minimum Effective Concentration for Platelet Inhibition Not established0.5-1.0 µg/mL (in rabbits)[4][5]

Comparative Efficacy: Sulfinpyrazone vs. Aspirin

Aspirin, the archetypal antiplatelet agent, exerts its effect through the irreversible acetylation of COX-1. While both sulfinpyrazone's sulfide metabolite and aspirin target the same enzyme, their potency and mechanism of interaction differ.

Studies have shown that sulfinpyrazone is a competitive and reversible inhibitor of cyclooxygenase.[6] In contrast, aspirin's inhibition is irreversible for the life of the platelet. In terms of potency for inhibiting prostaglandin I2 (prostacyclin) synthesis by endothelial cells, sulfinpyrazone was found to be approximately 100-fold less potent than aspirin.[7]

FeatureThis compound (via Sulfide Metabolite)Aspirin
Mechanism of COX-1 Inhibition Reversible, competitive[6]Irreversible, acetylation
Relative Potency (PGI2 Synthesis Inhibition) ~100-fold less potent than aspirin[7]High
Duration of Action Dependent on plasma concentration of sulfide metaboliteLifespan of the platelet (7-10 days)[8]

Experimental Protocols for Assessment

To enable researchers to rigorously evaluate the relationship between this compound plasma levels and platelet inhibition, we provide the following detailed, self-validating experimental workflows.

Protocol 1: Quantification of this compound and its Metabolites in Plasma via HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous determination of sulfinpyrazone and its key metabolites.

1. Sample Preparation (Plasma Extraction): a. To 1.0 mL of plasma in a centrifuge tube, add an internal standard (e.g., phenylbutazone). b. Acidify the plasma sample by adding 0.1 mL of 1 M HCl. c. Add 5 mL of an extraction solvent mixture (e.g., 1-chlorobutane-ethylene dichloride, 4:1 v/v).[9] d. Vortex the mixture for 1 minute to ensure thorough mixing. e. Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous layers. f. Carefully transfer the upper organic layer to a clean tube. g. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

2. HPLC Conditions: a. Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm). b. Mobile Phase: A mixture of dichloromethane, ethanol, water, and acetic acid (e.g., 79.1:19:1.9:0.002 v/v/v/v).[9] c. Flow Rate: 1.0 mL/min. d. Detection: UV detection at a wavelength of 254 nm. e. Injection Volume: 20 µL.

3. Calibration and Quantification: a. Prepare a series of calibration standards of sulfinpyrazone, its sulfide, and sulfone metabolites in blank plasma. b. Process these standards using the same extraction procedure as the unknown samples. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. d. Determine the concentrations of sulfinpyrazone and its metabolites in the test samples by interpolation from the calibration curve.

Protocol 2: Assessment of Platelet Inhibition using Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function ex vivo.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood from subjects into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[10] b. Keep the blood at room temperature and process within 2 hours of collection. c. Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[10] d. Carefully aspirate the upper PRP layer into a separate plastic tube. e. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

2. LTA Procedure: a. Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP if necessary. b. Pre-warm the PRP samples to 37°C for 5-10 minutes in the aggregometer cuvettes with a magnetic stir bar. c. Calibrate the aggregometer by setting the light transmission of PRP to 0% and PPP to 100%. d. Add a platelet agonist (e.g., arachidonic acid, collagen, or ADP) to the PRP sample to induce aggregation. The choice of agonist is critical, as sulfinpyrazone primarily inhibits the arachidonic acid pathway. e. Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation is expressed as a percentage.

3. Data Analysis and Interpretation: a. For each subject, perform LTA on a baseline (pre-dose) blood sample and on samples collected at various time points after administration of this compound. b. Calculate the percentage inhibition of platelet aggregation at each time point relative to the baseline aggregation. c. Correlate the percentage inhibition of platelet aggregation with the corresponding plasma concentrations of this compound and its sulfide metabolite determined by HPLC.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow.

G cluster_membrane Platelet Cell Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Sulfinpyrazone This compound Sulfide Metabolite Sulfinpyrazone->COX1 Inhibition G cluster_blood_collection 1. Blood Sample Collection cluster_plasma_prep 2. Plasma Preparation cluster_lta 3. Light Transmission Aggregometry (LTA) cluster_hplc 4. HPLC Analysis Blood_Draw Whole Blood Collection (Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation (150-200g) Blood_Draw->Centrifuge_PRP Plasma_for_HPLC Plasma for HPLC Analysis Blood_Draw->Plasma_for_HPLC PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Centrifuge_PPP High-Speed Centrifugation (1500-2000g) Centrifuge_PRP->Centrifuge_PPP Aggregometer Aggregometer PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Aggregometer Extraction Plasma Extraction Plasma_for_HPLC->Extraction Add_Agonist Add Agonist (e.g., Arachidonic Acid) Aggregometer->Add_Agonist Measure_Aggregation Measure % Aggregation Add_Agonist->Measure_Aggregation Correlation 5. Correlate Results Measure_Aggregation->Correlation HPLC HPLC System Extraction->HPLC Measure_Concentration Measure Drug/Metabolite Concentration (µg/mL) HPLC->Measure_Concentration Measure_Concentration->Correlation

Caption: Experimental workflow for correlation analysis.

Conclusion

The evidence strongly indicates that the antiplatelet effect of this compound is mediated by its sulfide metabolite, and a direct correlation exists between the plasma concentration of this metabolite and the degree of platelet inhibition. For researchers and drug development professionals, this necessitates a focus on quantifying the sulfide metabolite to accurately characterize the pharmacodynamics of sulfinpyrazone. The provided experimental protocols offer a robust framework for conducting such investigations. When compared to aspirin, sulfinpyrazone's reversible and less potent inhibition of cyclooxygenase presents a different therapeutic profile that warrants careful consideration in specific clinical contexts. This guide serves as a foundational resource for further exploration and optimization of sulfinpyrazone and other antiplatelet therapies.

References

  • Ali, M., & McDonald, J. W. (1979). Effects of sulfinpyrazone on platelet prostaglandin synthesis and platelet release of serotonin. Journal of Laboratory and Clinical Medicine, 93(5), 868-875.
  • Catella-Lawson, F., Reilly, M. P., Kapoor, S. C., Cucchiara, A. J., DeMarco, S., Tournier, B., ... & FitzGerald, G. A. (2001). Cyclooxygenase inhibitors and the antiplatelet effects of aspirin. New England Journal of Medicine, 345(25), 1809-1817.
  • de Boer, A., van de Laar, M. A., van 't Hof, M. A., van de Putte, L. B., & Gribnau, F. W. (1990). A comparative study of the effects of aspirin and paracetamol (acetaminophen) on platelet aggregation and bleeding time. British Journal of Clinical Pharmacology, 30(4), 579-584.
  • Kuo, B. S., & Ritschel, W. A. (1987). Correlation between inhibitory effect on platelet aggregation and disposition of sulfinpyrazone and its metabolites in rabbits. Part II: Multiple dose study. Biopharmaceutics & Drug Disposition, 8(1), 11-21.
  • Mahony, C., Wolfram, K. M., Nash, P. V., & Bjornsson, T. D. (1983). Kinetics and metabolism of sulfinpyrazone. Clinical Pharmacology & Therapeutics, 33(4), 491-497.
  • Scite.ai. (n.d.). Correlation between inhibitory effect on platelet aggregation and disposition of sulfinpyrazone and its metabolites in rabbits. Part II: Multiple dose study. Retrieved from [Link]

  • Practical-Haemostasis.com. (n.d.). Platelet Function Testing: Light Transmission Aggregometry. Retrieved from [Link]

  • Chrono-log Corporation. (n.d.). Platelet Aggregation. Retrieved from [Link]

  • Cerletti, C., & de Gaetano, G. (1988). Effects of sulfinpyrazone and its metabolite G25671 on platelet activation and desensitization and on bronchoconstriction induced by the prostaglandin endoperoxide analog U46619. Journal of Pharmacology and Experimental Therapeutics, 244(3), 967-972.
  • Kuo, B. S., Kaplan, L. A., & Ritschel, W. A. (1984). High-performance liquid chromatographic determination of sulfinpyrazone and its metabolites in plasma. Arzneimittel-Forschung, 34(5), 548-550.
  • Maguire, E. D., Pay, G. F., Turney, J., Wallis, R. B., Weston, M. J., White, A. M., ... & Woods, H. F. (1981). The effects of two different dosage regimens of sulphinpyrazone on platelet function ex vivo and blood chemistry in man. Haemostasis, 10(3), 153-164.
  • Livio, M., Villa, S., & de Gaetano, G. (1980). Interference by sulfinpyrazone and salicylate of aspirin inhibition of platelet cyclooxygenase activity. Journal of Pharmacy and Pharmacology, 32(10), 714-715.
  • National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. Retrieved from [Link]

  • Payne, D. A., Jones, C. I., Hayes, P. D., Webster, J., Goodall, A. H., & Bell, P. R. (2002). The thioether metabolite of sulphinpyrazone is a more potent inhibitor of platelet function than the parent compound in vitro and ex vivo. British Journal of Pharmacology, 136(4), 583-590.
  • Gordon, J. L., & Pearson, J. D. (1978). Effects of sulphinpyrazone and aspirin on prostaglandin I2 (prostacyclin) synthesis by endothelial cells. British Journal of Pharmacology, 64(4), 481-483.
  • Kruithof, A. C., Moerland, M., Anastasopoulou, E., de Kam, M. L., & Burggraaf, J. (2015). Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies. Pharmacology & Pharmacy, 6(11), 527-536.
  • Stago. (n.d.). The platelet aggregation line. Retrieved from [Link]

  • Lecaillon, J. B., & Souppart, C. (1976). Quantitative assay of sulphinpyrazone in plasma and urine by high-performance liquid chromatography.
  • ANSI Webstore. (n.d.). Platelet Function Testing by Aggregometry; Approved Guideline. Retrieved from [Link]

  • Hacobian, A., & Gabathuler, R. (2005). Do Cyclooxygenase Inhibitors Alter the Antiplatelet Effects of Aspirin?. Arthritis News.
  • Gurbel, P. A., Bliden, K. P., & Tantry, U. S. (2023).
  • Minuz, P., et al. (2025). Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo. Arteriosclerosis, Thrombosis, and Vascular Biology.
  • GBD 2019 Diseases and Injuries Collaborators. (2020). Global burden of 369 diseases and injuries in 204 countries and territories, 1990–2019: a systematic analysis for the Global Burden of Disease Study 2019. The Lancet, 396(10258), 1204-1222.
  • Patrono, C., & Rocca, B. (2019). Aspirin and other non-steroidal anti-inflammatory drugs. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill.
  • Özer, N., & Aktaş, Y. (2022). Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. Turkish Journal of Chemistry, 46(1), 185-193.
  • Szkutnik-Fiedler, D., Grześkowiak, E., & Gaca, M. (2011). HPLC-UV determination of morphine in human plasma and its application to the clinical study. Acta Poloniae Pharmaceutica, 68(4), 473-478.
  • Moncada, S., & Vane, J. R. (1979). The role of prostacyclin in vascular tissue.
  • MDPI. (2023). Unraveling the Mechanism of Platelet Aggregation Suppression by Thioterpenoids: Molecular Docking and In Vivo Antiaggregant Activity. Molecules.
  • ResearchGate. (2024). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Retrieved from [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-Sulfinpyrazone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of (S)-Sulfinpyrazone. As a potent uricosuric agent utilized in gout therapy and platelet aggregation studies, its effective application in research is matched by the critical need for stringent safety protocols.[1][2][3] This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring not only your personal safety but also the integrity of your experimental outcomes. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

This compound is a white or off-white crystalline powder that is soluble in alcohol and acetone but does not mix well with water.[4] While stable under normal conditions, it is considered a hazardous substance, primarily harmful if swallowed.[4][5][6] It is crucial to avoid contamination with strong oxidizing agents, as this may result in ignition.[4]

Immediate Safety and Hazard Overview

This compound is classified as harmful if swallowed.[5][6] Acute exposure can lead to hypersensitivity reactions, including bronchospasm, hives, and in severe cases, anaphylactic shock.[4] Chronic exposure may also lead to these sensitization effects.[4] Ingestion may cause nausea, vomiting, and epigastric pain.[7] Therefore, minimizing all routes of exposure is paramount.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed (H302).[6], [5]
Hypersensitivity Exposure to even small quantities may induce hypersensitivity reactions.[4]
Dust Explosion Hazard Dust clouds may form an explosive mixture with air.[4]
Incompatibilities Avoid strong oxidizing agents.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of preference but a scientifically-driven decision based on the specific risks posed by this compound. The primary hazards are inhalation of the powdered form and dermal contact.

Core PPE Requirements
  • Eye Protection : Chemical goggles or a face shield are mandatory to protect against airborne particles.[4]

  • Gloves : Impervious gloves, such as rubber or PVC, are recommended.[4] For any situation with a risk of splashing or leakage, double gloving is required.[8] Always wash hands before and after glove use.[8]

  • Lab Coat/Gown : A protective gown that is resistant to permeability by hazardous drugs should be worn.[8]

  • Shoe Covers : Recommended, particularly for bulk handling.[4]

  • Head Covering : Recommended for bulk handling to prevent contamination.[4]

Respiratory Protection: A Graded Approach

The level of respiratory protection must correspond to the scale and nature of the handling procedure.

  • For Low-Dust Activities : In well-ventilated areas, a high-efficiency dust respirator (P2 or P3) is sufficient.[4]

  • For Bulk Handling and Emergencies : A full-face mask with a self-contained breathing apparatus (SCBA) is necessary.[4]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_actions Required PPE Start Start: Handling this compound Assess_Task Assess Task: - Scale (mg vs. kg) - Dust Generation Potential - Duration Start->Assess_Task Small_Scale Small Scale / Low Dust (e.g., Weighing in a Vented Balance Enclosure) Assess_Task->Small_Scale Low Risk Bulk_Handling Bulk Handling / High Dust Potential (e.g., Charging a Reactor) Assess_Task->Bulk_Handling High Risk Spill_Emergency Spill or Emergency Assess_Task->Spill_Emergency Emergency PPE_Standard Standard PPE: - Chemical Goggles - Impervious Gloves (Double if splash risk) - Lab Coat - Shoe/Head Covers (as needed) Small_Scale->PPE_Standard Resp_P2_P3 Respiratory Protection: High-Efficiency Dust Respirator (P2/P3) Small_Scale->Resp_P2_P3 Bulk_Handling->PPE_Standard Resp_SCBA Respiratory Protection: Full-Face SCBA Bulk_Handling->Resp_SCBA Spill_Emergency->PPE_Standard Spill_Emergency->Resp_SCBA

Caption: PPE selection based on task-specific risk assessment.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage Protocol
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a fume hood or other ventilated enclosure to maintain low airborne particulate levels.[4]

  • Weighing and Transfer : When weighing, use a balance with a draft shield or a dedicated vented balance enclosure to minimize dust generation. For transfers, use techniques that avoid creating dust clouds.

  • Housekeeping : Do not eat, drink, or smoke in areas where this compound is handled.[5] Maintain good hygiene practices.[4]

  • Storage : Store this compound in a cool, dark place in a tightly sealed container.[5] It should be stored away from incompatible materials, specifically strong oxidizing agents.[4][5]

Spill Management Protocol

The response to a spill should be swift and decisive, with a clear distinction between minor and major incidents.

  • Minor Spills :

    • Immediately alert others in the vicinity.

    • Wearing impervious gloves and safety glasses, clean up the spill using dry methods (e.g., absorbent pads).[4] Avoid sweeping, which can generate dust.

    • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[4]

  • Major Spills :

    • Evacuate the area and move upwind.[4]

    • Alert emergency responders and inform them of the location and nature of the hazard.[4]

    • Only personnel with the appropriate PPE, including a dust respirator or SCBA, should enter the area to control and clean up the spill.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Containerization : Place all contaminated materials (including gloves, gowns, and cleaning materials) into a clearly labeled, sealed container.

  • Regulatory Compliance : All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Professional Disposal : Consult with your institution's environmental health and safety department or a licensed waste management company for proper disposal procedures.[5] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, call a poison center or doctor immediately.[5][6] If the person is conscious, give water to drink.[4]
Inhalation Move the person to fresh air. If they are experiencing breathing difficulties, seek medical attention.[6]
Skin Contact While generally not a skin irritant, it is best practice to wash the affected area thoroughly with soap and water.[4][6]
Eye Contact Rinse the opened eye for several minutes under running water.[6]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.

References

  • Sulfinpyrazone (oral route). Mayo Clinic. [Link]

  • Sulfinpyrazone. PubChem, National Center for Biotechnology Information. [Link]

  • Safe handling of hazardous drugs. Canadian Agency for Drugs and Technologies in Health. [Link]

  • Sulfinpyrazone: Key Safety & Patient Guidance. Drugs.com. [Link]

  • Product Monograph: Sulfinpyrazone. AA Pharma Inc. [Link]

  • Sulfinpyrazone. Pharmasave. [Link]

  • Details for: SULFINPYRAZONE. Drug and Health Products Portal, Government of Canada. [Link]

  • Sulfinpyrazone. Davis's Drug Guide for Rehabilitation Professionals. [Link]

  • Sulfinpyrazone. Wikipedia. [Link]

  • Safe Handling of Hazardous Drugs. Duke University Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.